4-(4-(Trifluoromethyl)phenoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-3-7-12(8-4-10)20-11-5-1-9(2-6-11)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDYCJOUKXVWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394897 | |
| Record name | 4-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78161-82-7 | |
| Record name | 4-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-(Trifluoromethyl)phenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 4-(4-(trifluoromethyl)phenoxy)benzoic acid, a versatile building block in pharmaceutical and materials science.[1] The presence of the trifluoromethyl group enhances chemical stability and lipophilicity, making it a valuable component in the development of agrochemicals and pharmaceuticals, including anti-inflammatory and analgesic medications.[1] This document outlines a common synthetic route, detailed experimental protocols, and comprehensive characterization data.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, most commonly the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[2][3] In this case, the reaction is between a salt of 4-hydroxybenzoic acid and 4-halobenzotrifluoride or a salt of 4-(trifluoromethyl)phenol and a 4-halobenzoic acid.
A plausible and efficient synthetic approach involves the reaction of 4-fluorobenzoic acid and 4-(trifluoromethyl)phenol. The electron-withdrawing nature of the trifluoromethyl group on the phenol and the carboxyl group on the benzoic acid facilitate the nucleophilic aromatic substitution.
Reaction Scheme:
Experimental Workflow
The general workflow for the synthesis involves the preparation of the phenoxide, the copper-catalyzed coupling reaction, and subsequent workup and purification of the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Ullmann Condensation
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Fluorobenzoic acid
-
4-(Trifluoromethyl)phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenol (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorobenzoic acid.
-
Add copper(I) iodide (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 140-150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 1 M HCl solution, which will neutralize the excess base and protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉F₃O₃ | [1][4] |
| Molecular Weight | 282.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Not specified in search results | |
| Purity (HPLC) | ≥ 90% | [1] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ, ppm) in DMSO-d₆: ~13.0 (s, 1H, COOH), ~8.0 (d, 2H, Ar-H ortho to COOH), ~7.8 (d, 2H, Ar-H ortho to CF₃), ~7.3 (d, 2H, Ar-H ortho to O), ~7.2 (d, 2H, Ar-H ortho to O). |
| ¹³C NMR | Expected chemical shifts (δ, ppm): ~167 (C=O), ~162 (C-O), ~155 (C-O), ~132 (Ar-C), ~128 (Ar-C), ~127 (q, J ≈ 30 Hz, C-CF₃), ~124 (q, J ≈ 270 Hz, CF₃), ~122 (Ar-C), ~118 (Ar-C). |
| IR (KBr) | Expected characteristic peaks (cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), ~1680 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch), ~1250 (C-O-C asymmetric stretch), ~1160, ~1120 (C-F stretch). |
| Mass Spec (ESI-) | Expected m/z: 281.04 [M-H]⁻. |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, with electrospray ionization (ESI) being a common technique for this type of molecule. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument.
-
Melting Point: The melting point is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
-
High-Performance Liquid Chromatography (HPLC): The purity of the compound is assessed by HPLC using a suitable column (e.g., C18) and a mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., trifluoroacetic acid). Detection is typically performed with a UV detector at a wavelength where the compound has strong absorbance.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-(trifluoromethyl)phenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-(trifluoromethyl)phenoxy)benzoic acid is a fluorinated aromatic carboxylic acid. Its structure, featuring a trifluoromethyl group, a phenoxy linker, and a benzoic acid moiety, suggests its potential utility in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the carboxylic acid group provides a handle for further chemical modifications and influences the compound's solubility and acidity. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.
Chemical and Physical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been computationally predicted, experimentally determined data for this specific compound is limited in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉F₃O₃ | Chem-Impex[1] |
| Molecular Weight | 282.22 g/mol | Chem-Impex[1] |
| CAS Number | 78161-82-7 | Chem-Impex[1] |
| Appearance | White to off-white crystalline powder | Chem-Impex[1] |
| Boiling Point | 367.1 ± 42.0 °C (Predicted) | N/A |
| pKa | 4.22 ± 0.10 (Predicted) | N/A |
| XLogP3 | 4.6 | N/A |
Note: Predicted values are computationally derived and should be confirmed by experimental measurement.
Experimental Protocols
The following sections detail standard experimental methodologies for determining key physicochemical properties of aromatic carboxylic acids like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Determination
Solubility is a crucial parameter, especially in drug development, as it influences bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.
Methodology: Shake-Flask Method
-
Solution Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered to remove undissolved solid, yielding a saturated solution.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound, as well as a conceptual diagram of its key physicochemical properties.
Caption: A logical workflow for the synthesis and subsequent characterization of this compound.
Caption: A conceptual diagram illustrating the core physicochemical properties of this compound.
Conclusion
This compound is a compound with significant potential in various scientific fields. While comprehensive experimental data on its physicochemical properties are not yet widely available, this guide provides the foundational knowledge of its known attributes and the established methodologies for determining its key characteristics. The provided protocols offer a starting point for researchers to fully characterize this compound, enabling its effective application in future research and development endeavors.
References
An In-depth Technical Guide to 4-(4-(trifluoromethyl)phenoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-(trifluoromethyl)phenoxy)benzoic acid, a versatile chemical intermediate with applications in pharmaceuticals and agrochemicals. This document details its chemical identity, physicochemical properties, a probable synthetic route, and expected spectral characteristics. Furthermore, it explores its potential biological activities and mechanisms of action based on structurally related compounds, offering detailed experimental protocols for its synthesis and for evaluating its anti-inflammatory potential.
Chemical Identity and Physicochemical Properties
This compound, a white to off-white crystalline solid, is a derivative of benzoic acid featuring a trifluoromethylphenoxy substituent. The trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry.[1]
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Reference |
| IUPAC Name | 4-[4-(trifluoromethyl)phenoxy]benzoic acid | --INVALID-LINK-- |
| CAS Number | 78161-82-7 | [1] |
| Molecular Formula | C₁₄H₉F₃O₃ | [1] |
| Molecular Weight | 282.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 90% (HPLC) | [1] |
| Storage | 0-8 °C | [1] |
Table 2: Predicted and Experimental Physicochemical Data
| Property | Value | Type | Reference |
| Melting Point | 219-220 °C | Experimental (for 4-(trifluoromethyl)benzoic acid) | [2] |
| Boiling Point | 367.1 ± 42.0 °C | Predicted | --INVALID-LINK-- |
| Density | 1.369 ± 0.06 g/cm³ | Predicted | --INVALID-LINK-- |
| pKa | 4.22 ± 0.10 | Predicted | --INVALID-LINK-- |
| XLogP3 | 4.6 | Computed | --INVALID-LINK-- |
| Topological Polar Surface Area | 46.5 Ų | Computed | --INVALID-LINK-- |
| Solubility | Soluble in polar organic solvents like ethanol and acetone; moderate solubility in water. | General (for 4-(trifluoromethyl)benzoic acid) | [3] |
Synthesis and Experimental Protocol
The synthesis of this compound is most effectively achieved via an Ullmann condensation reaction, which forms the diaryl ether bond. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Ullmann Condensation
This protocol is adapted from established procedures for Ullmann-type diaryl ether synthesis.
Materials:
-
4-Fluorobenzoic acid
-
4-(Trifluoromethyl)phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethyl)phenol (1.0 eq), 4-fluorobenzoic acid (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 1 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectral Characterization
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad singlet) | Carboxylic Carbon (-COOH) | ~167 |
| Aromatic Protons (adjacent to -COOH) | 7.9 - 8.1 (doublet) | Aromatic Carbon (ipso to -COOH) | ~128 |
| Aromatic Protons (adjacent to ether) | 7.0 - 7.2 (doublet) | Aromatic Carbons (ortho to -COOH) | ~132 |
| Aromatic Protons (adjacent to -CF₃) | 7.6 - 7.8 (doublet) | Aromatic Carbons (ortho to ether) | ~118 |
| Aromatic Protons (ortho to ether on trifluoromethyl-substituted ring) | 7.1 - 7.3 (doublet) | Aromatic Carbon (ipso to ether) | ~160 |
| Aromatic Carbon (ipso to -CF₃) | ~125 (quartet) | ||
| Trifluoromethyl Carbon (-CF₃) | ~124 (quartet) | ||
| Aromatic Carbons (ortho to -CF₃) | ~127 | ||
| Aromatic Carbons (ortho to ether on trifluoromethyl-substituted ring) | ~120 |
Infrared (IR) Spectroscopy:
-
O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹
-
C-O-C stretch (aryl ether): Strong absorption around 1230-1270 cm⁻¹
-
C-F stretch (trifluoromethyl): Strong absorptions in the range of 1100-1350 cm⁻¹
Mass Spectrometry (MS):
-
Expected [M-H]⁻ (negative ion mode): m/z 281.04
-
Expected [M+H]⁺ (positive ion mode): m/z 283.05
-
Key Fragmentation: Loss of CO₂ (44 Da) and the carboxylic acid group (45 Da).
Biological Activity and Potential Mechanisms of Action
Derivatives of phenoxybenzoic acid and compounds containing the trifluoromethyl moiety are known to possess a range of biological activities.[1] This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents and agrochemicals.
Anti-inflammatory and Analgesic Potential
Structurally related compounds have been investigated for their anti-inflammatory properties. The mechanism of action could involve the inhibition of key inflammatory mediators.
Caption: Potential anti-inflammatory mechanism of action.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a method to evaluate the anti-inflammatory activity of the title compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of the test compound for 24 hours. Add MTT solution and incubate for 4 hours. Solubilize the formazan crystals and measure absorbance to determine cytotoxicity.
-
NO Inhibition Assay: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell supernatant and mix with an equal volume of Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated control.
Herbicidal Potential
Benzoic acid and phenoxy compounds are classes of herbicides that often act as synthetic auxins, leading to uncontrolled growth and death in susceptible plants.[4] The presence of the trifluoromethyl group can enhance herbicidal activity.
Drug Development and Research Applications
The structural features of this compound make it an attractive starting point for the development of new chemical entities.
Caption: A typical screening workflow for identifying bioactive compounds.
Conclusion
This compound is a chemical compound with significant potential in the fields of drug discovery and agrochemical development. Its unique structural characteristics, combining a benzoic acid moiety with a trifluoromethylphenoxy group, suggest a range of possible biological activities. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a robust framework for its synthesis, characterization, and evaluation based on well-established chemical principles and data from closely related analogues. Further research is warranted to fully elucidate its physicochemical properties and biological profile.
References
solubility of 4-(4-(trifluoromethyl)phenoxy)benzoic acid in different solvents
An In-depth Technical Guide to the Solubility of 4-(4-(trifluoromethyl)phenoxy)benzoic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of this compound. Given the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility based on physicochemical properties and data from structurally analogous compounds. Furthermore, it outlines detailed experimental protocols for the empirical determination of this compound's solubility, a critical parameter in pharmaceutical research, formulation development, and chemical synthesis.
Physicochemical Properties and Predicted Solubility
This compound is a complex organic molecule with distinct structural features that govern its solubility. The presence of a carboxylic acid group suggests some degree of solubility in polar protic solvents through hydrogen bonding. However, the molecule also contains two aromatic rings and a trifluoromethyl group, which contribute significantly to its lipophilicity and are expected to result in low aqueous solubility.
The predicted acid dissociation constant (pKa) for 4-[4-(trifluoromethyl)phenoxy]benzoic acid is approximately 4.22.[1] This indicates that its solubility in aqueous media will be highly dependent on pH. In solutions with a pH above the pKa, the carboxylic acid group will be deprotonated, forming a carboxylate salt which is generally more water-soluble. Conversely, at a pH below the pKa, the compound will exist predominantly in its less soluble, protonated form.
Based on the behavior of structurally similar compounds, a qualitative prediction of the solubility of this compound in various common solvents is presented in Table 1.
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic Solvents | Water | Low | The large, nonpolar aromatic structure and the trifluoromethyl group are expected to dominate, leading to poor aqueous solubility despite the presence of a carboxylic acid group. |
| Methanol, Ethanol | Moderate to High | The alkyl chains of these alcohols can interact with the nonpolar regions of the molecule, while their hydroxyl groups can form hydrogen bonds with the carboxylic acid moiety, leading to favorable interactions and good solubility. | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and is capable of solvating a wide range of compounds. Structurally related compounds show high solubility in DMSO. |
| Acetone, Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and possess sufficient nonpolar character to solvate the aromatic rings. | |
| Nonpolar Solvents | Hexane, Toluene | Low to Moderate | While the principle of "like dissolves like" suggests some solubility in these nonpolar solvents due to the aromatic rings, the presence of the polar carboxylic acid group is likely to limit solubility. |
Experimental Protocols
To obtain precise quantitative solubility data for this compound, standardized experimental methods are required. The following section details a robust protocol for solubility determination.
Equilibrium Solubility Method (Shake-Flask)
This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound (crystalline powder)
-
Selected solvents of high purity
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess solid ensures that the solution reaches saturation.
-
Equilibration: The sealed container is placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, the suspension is allowed to stand at the experimental temperature to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the excess solid by centrifugation followed by filtration through a syringe filter that does not adsorb the solute.
-
Quantification of Solute Concentration: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
HPLC Method: A calibration curve is prepared using standard solutions of the compound of known concentrations in the same solvent. The filtered saturated solution is then diluted as necessary and injected into the HPLC system. The concentration is calculated by comparing the peak area of the sample to the calibration curve.
-
-
Data Reporting: The solubility is reported in units such as mg/mL, mol/L, or as a mole fraction at the specified temperature.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the equilibrium solubility of a compound.
Caption: Experimental workflow for equilibrium solubility determination.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(4-(trifluoromethyl)phenoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-(trifluoromethyl)phenoxy)benzoic acid. This compound is of significant interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity. This document outlines the predicted spectral data, experimental protocols for acquiring such data, and visual representations of the molecular structure and analytical workflow.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of spectral data for structurally related compounds, including 4-phenoxybenzoic acid, 4-(trifluoromethyl)phenol, and 4-(trifluoromethyl)benzoic acid. The numbering convention used for the assignments is shown in the chemical structure diagram below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | 8.0 - 8.2 | Doublet (d) | ~8.5 |
| H-3, H-5 | 7.0 - 7.2 | Doublet (d) | ~8.5 |
| H-2', H-6' | 7.1 - 7.3 | Doublet (d) | ~8.8 |
| H-3', H-5' | 7.6 - 7.8 | Doublet (d) | ~8.8 |
| COOH | > 12.0 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 128 - 130 |
| C-2, C-6 | 132 - 134 |
| C-3, C-5 | 118 - 120 |
| C-4 | 160 - 163 |
| C-1' | 158 - 161 |
| C-2', C-6' | 119 - 121 |
| C-3', C-5' | 127 - 129 (quartet, J ≈ 4 Hz) |
| C-4' | 125 - 127 (quartet, J ≈ 33 Hz) |
| CF₃ | 123 - 125 (quartet, J ≈ 272 Hz) |
| COOH | 166 - 168 |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may affect the chemical shift of the acidic proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2.2. NMR Spectrometer and Parameters
NMR spectra should be recorded on a high-resolution spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.
For ¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
Spectral Width: 16 ppm
-
Temperature: 298 K
For ¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024-4096
-
Spectral Width: 240 ppm
-
Temperature: 298 K
2.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Mandatory Visualizations
3.1. Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the atom numbering used for NMR signal assignment.
The Evolving Landscape of 4-(4-(Trifluoromethyl)phenoxy)benzoic Acid Derivatives in Therapeutic Research
For Immediate Release
[City, State] – The synthetically versatile scaffold of 4-(4-(trifluoromethyl)phenoxy)benzoic acid is quietly emerging as a promising foundation for the development of novel therapeutic agents. While extensive research on its derivatives remains in nascent stages, preliminary investigations and structurally related compounds suggest potential applications across a spectrum of diseases, including inflammatory conditions, cancer, and microbial infections. This technical overview consolidates the current, albeit limited, understanding of the biological activities associated with this compound class, providing a resource for researchers, scientists, and drug development professionals.
The core structure, characterized by a benzoic acid linked to a trifluoromethyl-substituted phenoxy group, offers a unique combination of lipophilicity and electronic properties conferred by the trifluoromethyl moiety. This functional group is a well-established bioisostere in medicinal chemistry, often enhancing metabolic stability, binding affinity, and cell permeability of drug candidates.
Synthesis and Derivatization
The synthesis of the core this compound structure typically involves nucleophilic aromatic substitution, where 4-fluorobenzonitrile or a related derivative is reacted with 4-(trifluoromethyl)phenol, followed by hydrolysis of the nitrile to the carboxylic acid. Further derivatization to esters and amides can be achieved through standard condensation reactions.
A general synthetic workflow for creating derivatives is outlined below.
The Trifluoromethyl Group: A Paradigm Shift in the Properties of Phenoxybenzoic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive analysis of the profound influence of the trifluoromethyl group on the physicochemical and biological properties of phenoxybenzoic acids. We delve into the modulation of acidity (pKa) and lipophilicity (logP), enhancement of metabolic stability, and the consequential impact on biological activity, with a particular focus on neurotoxicity. This guide furnishes detailed experimental protocols for the evaluation of these key parameters and employs visualizations to elucidate complex biological pathways, offering a critical resource for the rational design of novel therapeutics.
Introduction: The Trifluoromethyl Group as a Bioisostere
Phenoxybenzoic acids are a class of compounds with diverse biological activities. Their properties can be finely tuned through structural modifications. The trifluoromethyl group is often employed as a bioisostere for a methyl group or a chlorine atom, offering a unique combination of steric and electronic properties. Its high electronegativity and the strength of the carbon-fluorine bond bestow significant advantages in drug design, including enhanced metabolic stability and altered receptor binding interactions.
Impact on Physicochemical Properties
The introduction of a trifluoromethyl group dramatically alters the electronic landscape of the phenoxybenzoic acid molecule, which in turn influences its acidity and lipophilicity. These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa)
The trifluoromethyl group is a potent electron-withdrawing group. When attached to the phenoxy ring, it inductively pulls electron density away from the carboxylic acid moiety. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule. This is reflected in a lower pKa value compared to the non-fluorinated analog.
Lipophilicity (logP)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a crucial factor for membrane permeability and overall bioavailability. The trifluoromethyl group is highly lipophilic and its introduction into the phenoxybenzoic acid structure generally increases the octanol-water partition coefficient (logP).
Data Presentation: A Comparative Analysis
The following table summarizes the physicochemical properties of 3-phenoxybenzoic acid and provides a predicted value for its 4'-trifluoromethyl derivative based on established principles of physical organic chemistry.
| Compound | Structure | pKa | logP | Molecular Weight ( g/mol ) |
| 3-Phenoxybenzoic Acid | ~3.82[1] | ~3.13 - 3.91[1][2] | 214.22[3][4] | |
| 3-(4-Trifluoromethylphenoxy)benzoic Acid | ![]() | Predicted: <3.82 | Predicted: >3.91 | 282.22[2] |
Note: The pKa and logP for 3-(4-Trifluoromethylphenoxy)benzoic Acid are predicted based on the known electron-withdrawing and lipophilic effects of the trifluoromethyl group.
Enhancement of Metabolic Stability
A major challenge in drug development is overcoming rapid metabolism by cytochrome P450 enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group exceptionally resistant to oxidative metabolism. By replacing a metabolically labile group (e.g., a methyl group) with a trifluoromethyl group, the metabolic stability of the compound can be substantially increased, leading to a longer half-life and improved pharmacokinetic profile.
Biological Implications: A Case Study in Neurotoxicity
3-Phenoxybenzoic acid (3-PBA) is a common metabolite of pyrethroid insecticides and has been implicated in dopaminergic neurodegeneration, a hallmark of Parkinson's disease.[5][6] The introduction of a trifluoromethyl group can modulate this biological activity, potentially exacerbating or mitigating its neurotoxic effects depending on its interaction with biological targets.
The neurotoxic mechanism of 3-PBA involves a complex signaling cascade that leads to the aggregation of α-synuclein, a key event in Parkinson's disease pathology.[5]
Signaling Pathway of 3-PBA-Induced Neurodegeneration
The following diagram illustrates the proposed mechanism by which 3-phenoxybenzoic acid induces dopaminergic neurodegeneration.
Caption: Proposed signaling pathway of 3-phenoxybenzoic acid-induced neurotoxicity.
This pathway highlights the interaction of 3-PBA with the dopamine transporter (DAT), leading to a cascade of events including the activation of asparagine endopeptidase (AEP), which then cleaves α-synuclein, promoting its aggregation and ultimately causing neurodegeneration.[5][6]
Experimental Protocols
Accurate determination of physicochemical and metabolic properties is essential for drug development. The following are detailed protocols for key experiments.
Determination of pKa and logP by HPLC
This method allows for the simultaneous determination of pKa and logP from a single set of experiments.
Workflow Diagram:
Caption: Workflow for the determination of pKa and logP using HPLC.
Methodology:
-
Preparation of Mobile Phases: Prepare a series of aqueous buffers with pH values ranging from 2.0 to 10.0. The mobile phase consists of a mixture of the aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dissolve the test compound in a suitable solvent to a known concentration.
-
HPLC Analysis: Equilibrate the HPLC system with the first mobile phase. Inject the sample and record the chromatogram to determine the retention time (tR). Repeat this for each pH value. Also, determine the column dead time (t0) by injecting a non-retained compound.
-
Data Analysis:
-
Calculate the capacity factor (k') for each pH using the formula: k' = (tR - t0) / t0.
-
Plot log(k') versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
-
The logP value can be extrapolated from the log(k') value in the pH region where the compound is fully un-ionized.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Workflow Diagram:
Caption: General workflow for an in vitro microsomal metabolic stability assay.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compound, liver microsomes (e.g., human or rat), and an NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the test compound and microsome mixture to 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists for optimizing the properties of phenoxybenzoic acids and other drug candidates. Its ability to modulate physicochemical properties and enhance metabolic stability makes it an attractive substituent in drug design. Understanding the intricate effects of trifluoromethylation on biological activity, such as the neurotoxicity of 3-phenoxybenzoic acid, is crucial for developing safer and more effective therapeutics. Future research should focus on obtaining more quantitative comparative data and exploring the structure-activity relationships of trifluoromethylated phenoxybenzoic acids in greater detail to fully harness their therapeutic potential.
References
- 1. Showing Compound 3-Phenoxybenzoic acid (FDB111667) - FooDB [foodb.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-フェノキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-(trifluoromethyl)phenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-(trifluoromethyl)phenoxy)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. While a detailed historical account of its initial discovery remains elusive in publicly accessible literature, its structural motifs are present in various patented compounds, suggesting its role as a key intermediate in the development of novel chemical entities. This document outlines the probable synthetic routes, based on established chemical principles, and presents available physicochemical data. It also touches upon the potential, yet largely unexplored, biological significance of this compound and its derivatives.
Introduction
This compound (CAS No. 78161-82-7) is a diaryl ether derivative characterized by a benzoic acid moiety linked to a trifluoromethyl-substituted phenyl group via an ether bond. The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive building block in the design of agrochemicals and pharmaceuticals. While its direct biological activities are not extensively documented, its derivatives have been investigated for various therapeutic applications.
Physicochemical Properties
A summary of the known quantitative data for this compound and its key precursors is presented below.
| Property | This compound | 4-(Trifluoromethyl)benzoic Acid | 4-Hydroxybenzoic Acid | 4-Fluorobenzoic Acid |
| CAS Number | 78161-82-7 | 455-24-3 | 99-96-7 | 695-49-8 |
| Molecular Formula | C₁₄H₉F₃O₃ | C₈H₅F₃O₂ | C₇H₆O₃ | C₇H₅FO₂ |
| Molecular Weight | 282.22 g/mol | 190.12 g/mol | 138.12 g/mol | 140.11 g/mol |
| Appearance | White to off-white crystalline powder | White to light yellow crystal powder | White crystalline solid | White crystalline solid |
| Melting Point | Not available | 219-220 °C | 214-217 °C | 185-187 °C |
| Purity (Typical) | ≥ 90% (HPLC)[1] | 98% | ≥ 99% | ≥ 99% |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in a dedicated scientific publication. However, based on established methods for the formation of diaryl ethers, two primary synthetic routes are proposed: the Ullmann condensation and nucleophilic aromatic substitution.
Proposed Synthetic Route 1: Ullmann Condensation
The Ullmann condensation is a classic method for forming aryl-aryl or aryl-ether bonds, typically catalyzed by copper.
Reaction Scheme:
Caption: Proposed Ullmann condensation route.
Detailed Experimental Protocol (Hypothetical):
-
Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenol (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the flask.
-
Reaction: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid. This will precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.
Proposed Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another viable method, particularly effective when one of the aromatic rings is activated by an electron-withdrawing group.
Reaction Scheme:
Caption: Proposed two-step SNAr synthesis.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-(4-(trifluoromethyl)phenoxy)benzonitrile
-
Reactant Preparation: In a round-bottom flask, dissolve 4-(trifluoromethyl)phenol (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Base Addition: Add a base, such as potassium carbonate (1.5 eq), to the solution and stir for 30 minutes at room temperature to form the phenoxide.
-
Nucleophilic Substitution: Add 4-fluorobenzonitrile (1.0 eq) to the reaction mixture. The fluorine atom is a good leaving group, and the cyano group activates the ring towards nucleophilic attack.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-120 °C) and monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Step 2: Hydrolysis to this compound
-
Hydrolysis: Dissolve the purified 4-(4-(trifluoromethyl)phenoxy)benzonitrile from Step 1 in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.
-
Reaction: Reflux the mixture for several hours until the hydrolysis of the nitrile group to a carboxylate is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify it with a strong acid, like hydrochloric acid, to a pH of approximately 2. This will precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash it thoroughly with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization.
Biological Activity and Potential Applications
While specific biological studies on this compound are scarce, its structural features suggest potential areas of interest for drug discovery. The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.
Derivatives of this core structure have been investigated for their antibacterial properties. For instance, pyrazole derivatives incorporating a 4-(4-(trifluoromethyl)phenyl) moiety have shown potent activity against Gram-positive bacteria.[2] This suggests that this compound could serve as a valuable scaffold for the development of new anti-infective agents.
Furthermore, its use as an intermediate in the synthesis of agrochemicals, such as herbicides and fungicides, highlights its potential for modulating biological pathways in plants and fungi.[1]
Conclusion
This compound is a compound with significant potential in the fields of medicinal chemistry and materials science. Although its history and discovery are not well-documented, its synthesis can be reasonably achieved through established methods like the Ullmann condensation or nucleophilic aromatic substitution. The lack of comprehensive public data on its properties and biological activity presents an opportunity for further research to explore its potential applications. This guide provides a foundational understanding for researchers interested in synthesizing and investigating this promising molecule.
Future Directions
To fully elucidate the potential of this compound, future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, peer-reviewed publication outlining an optimized synthesis protocol and providing comprehensive spectroscopic and physical data is needed.
-
Biological Screening: A broad biological screening of the compound against various targets (e.g., enzymes, receptors, microbial strains) would help to identify its potential therapeutic or agrochemical applications.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives would provide valuable insights into the structure-activity relationships and could lead to the discovery of more potent and selective compounds.
-
Investigation of Signaling Pathways: Should any significant biological activity be identified, further studies should be conducted to determine the underlying mechanism of action and any involved signaling pathways.
References
- 1. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Research Frontiers: A Technical Guide to Trifluoromethylated Benzoic Acids
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Trifluoromethylated Benzoic Acids
The introduction of a trifluoromethyl (-CF3) group to a benzoic acid scaffold dramatically alters its physicochemical and biological properties, opening up a vast landscape of research and application possibilities. This technical guide provides a comprehensive overview of the potential uses of trifluoromethylated benzoic acids in drug discovery, materials science, and as chemical probes. It is designed to be a valuable resource for researchers and professionals seeking to leverage the unique characteristics of these versatile compounds.
Core Physicochemical and Biological Properties
The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity are key to the enhanced performance of trifluoromethylated benzoic acids in various applications.
Physicochemical Properties
The position of the -CF3 group on the benzoic acid ring significantly influences its acidity (pKa) and lipophilicity (logP). These parameters are crucial for predicting a molecule's behavior in biological systems and for designing materials with specific characteristics.
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | pKa | logP (calculated) |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | 107-110 | 247 | ~3.1 | 2.68 |
| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | 104-106[1] | 238.5[1] | 3.7[2] | 2.72[3] |
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | 219-220[4] | - | 3.76 | 2.72 |
Biological Activities
Trifluoromethylated benzoic acids and their derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. Their enhanced lipophilicity can improve membrane permeability and bioavailability, while the -CF3 group can increase metabolic stability by blocking sites susceptible to enzymatic degradation.
Applications in Drug Discovery and Development
The unique properties of trifluoromethylated benzoic acids have been exploited in the development of various therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Anti-inflammatory Agents: COX Inhibition
A significant area of research has focused on trifluoromethylated benzoic acid derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
| Compound/Derivative | Target | IC50 | Cell Line/System |
| Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid) | COX-1 | - | - |
| HTB (2-hydroxy-4-(trifluoromethyl)benzoic acid) | COX-2 mediated PGE2 production | 0.39 mM | LPS-activated human blood |
| Flufenamic acid (2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid) | COX enzymes | - | - |
Triflusal and its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), have been shown to inhibit COX-2 mediated prostaglandin E2 production. Notably, HTB also inhibits the expression of the COX-2 enzyme by blocking the activation of the transcription factor NF-κB.
Anticancer Agents
The cytotoxic effects of various trifluoromethylated benzoic acid derivatives against a range of cancer cell lines have been investigated. The -CF3 group is often incorporated to enhance the potency and pharmacokinetic profile of anticancer compounds.
| Compound/Derivative Class | Cell Line | IC50 (µM) |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (melanoma) | 24.4[5] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (melanoma) | 25.4[5] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | MCF-7 (breast cancer) | - |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | DU145 (prostate cancer) | - |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (14) | MCF-7 (breast cancer) | 15.6[6] |
| Gallic acid–stearylamine conjugate with Tris-(2,2,2-trifluoroethyl) borate | A431 (squamous cancer) | 100 µg/ml[6] |
| 2-(4'-substitutedsulfonamido)benzoic acid derivative (1) | MOLT-3, HepG2, HuCCA-1, A549 | 50 µg/ml[6] |
Signaling Pathway Modulation: NF-κB Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is implicated in many diseases, including cancer and inflammatory disorders. As mentioned, the active metabolite of Triflusal, HTB, has been shown to inhibit NF-κB activation. This provides a promising avenue for the development of novel therapeutics.
Applications in Materials Science
The incorporation of trifluoromethylated benzoic acids into polymers can significantly enhance their properties, leading to the development of high-performance materials.
Specialty Polymers
The -CF3 group can increase thermal stability, chemical resistance, and modify the dielectric properties of polymers. Polyesters containing segments of 4-hydroxy-2-(trifluoromethyl)benzoic acid have been shown to self-assemble into spherulite crystals. While specific quantitative data on the degree of enhancement is often proprietary, the use of these building blocks is prevalent in the aerospace, electronics, and other industries requiring robust materials.
Liquid Crystals
4-Hydroxy-2-(trifluoromethyl)benzoic acid has been used in the synthesis of smectic C liquid crystals, indicating its potential in display technologies and optoelectronics.
Trifluoromethylated Benzoic Acids as Chemical Probes
The unique properties of the fluorine atom make trifluoromethylated compounds valuable as probes in various analytical and imaging techniques.
19F Magnetic Resonance Imaging (MRI)
19F MRI is an emerging imaging modality that offers high contrast and specificity due to the negligible presence of fluorine in biological tissues. Trifluoromethylated compounds, including derivatives of benzoic acid, are being explored as 19F MRI contrast agents. While research is ongoing, the high fluorine content and the ability to tune the physicochemical properties of these molecules make them promising candidates for developing targeted and responsive imaging probes. The development of water-compatible, fluorine-rich polymers is a key area of research for enhancing the effectiveness of 19F-based MRI.[4][5][7][8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application of trifluoromethylated benzoic acids.
Synthesis of Trifluoromethylated Benzoic Acids
A common method for the synthesis of trifluoromethylated benzoic acids involves the Grignard reaction.
General Protocol for the Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid:
-
Grignard Reagent Formation:
-
To a dried reaction flask, add magnesium powder and a catalytic amount of iodine under a nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran and 2-bromo-5-fluorobenzotrifluoride.
-
Heat the mixture to reflux and stir for 2 hours to form the Grignard reagent.[10]
-
-
Carboxylation:
-
Cool the reaction to room temperature and replace the nitrogen atmosphere with carbon dioxide.
-
Stir the reaction mixture overnight at room temperature.[10]
-
-
Work-up:
-
Acidify the reaction mixture with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by silica gel column chromatography to obtain the final product.[10]
-
In Vitro COX-2 Inhibition Assay
This protocol outlines a fluorometric assay for screening COX-2 inhibitors.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Human Recombinant COX-2
-
Test compound (trifluoromethylated benzoic acid derivative)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the test compound to 10X the desired final concentration in COX Assay Buffer.
-
Reaction Setup:
-
Add 80 µL of the Reaction Mix (Assay Buffer, COX Probe, COX Cofactor) to each well.
-
Add 10 µL of the diluted test compound to the sample wells.
-
Add 10 µL of COX Assay Buffer to the enzyme control wells.
-
Add 10 µL of a known COX-2 inhibitor as an inhibitor control.
-
-
Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 to all wells except the background control.
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Measurement: Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated as: [1 - (Rate of sample / Rate of enzyme control)] * 100. The IC50 value is determined by plotting the percent inhibition versus the log of the compound concentration.
NF-κB Luciferase Reporter Assay
This assay measures the activation or inhibition of the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Cell culture medium
-
Test compound
-
TNF-α (as an activator for inhibition assays)
-
Luciferase Assay Reagent
-
96-well opaque plates
-
Luminometer
Procedure for Inhibition Assay:
-
Cell Seeding: Seed the reporter cells in a 96-well opaque plate and incubate overnight.
-
Compound Treatment:
-
Discard the culture media.
-
Add 200 µL/well of treatment media containing a sub-maximal concentration of TNF-α (e.g., EC80) and the desired concentrations of the test compound.
-
Incubate for 6-24 hours.
-
-
Cell Lysis: Discard the treatment media and add 100 µL of Luciferase Detection Reagent to each well.
-
Measurement: After a 5-minute incubation at room temperature, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The inhibitory activity is determined by the reduction in luciferase signal in the presence of the test compound compared to the TNF-α-only control.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.
Conclusion
Trifluoromethylated benzoic acids are a class of compounds with immense potential across various scientific disciplines. Their unique physicochemical properties, imparted by the trifluoromethyl group, make them valuable building blocks for the design of novel drugs, advanced materials, and sophisticated chemical probes. This guide has provided a comprehensive overview of their applications, supported by quantitative data and detailed experimental protocols, to empower researchers in their pursuit of innovation. As research continues to uncover new synthetic methodologies and biological targets, the importance of trifluoromethylated benzoic acids in scientific advancement is set to grow even further.
References
- 1. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
- 7. A Multifunctional Contrast Agent for 19F-Based Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. High-Contrast and Fast-Removable 19 F-MRI Labels with Perfluoro-tert-Butyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 4-(4-(trifluoromethyl)phenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-(4-(trifluoromethyl)phenoxy)benzoic acid, a compound of interest in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with its handling.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are outlined below.
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[3]
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Quantitative Toxicological Data
Experimental Protocols for Safe Handling
Due to its hazardous nature as a powdered solid, specific protocols must be followed to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact that can cause irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially when handling larger quantities or if there is a risk of aerosolization. | Minimizes the risk of inhaling the powder, which can cause respiratory tract irritation. |
Weighing and Dispensing Protocol for Hazardous Powders
This protocol is designed to minimize the generation and inhalation of airborne particles.
Objective: To accurately weigh and dispense this compound while minimizing exposure to the operator and the laboratory environment.
Materials:
-
This compound solid
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Fume hood or other ventilated enclosure
-
Appropriate receiving vessel (e.g., flask, beaker)
-
Labeling materials
-
Waste disposal bags
Procedure:
-
Preparation:
-
Ensure the fume hood or ventilated enclosure is functioning correctly.
-
Don all required PPE as specified in section 3.1.
-
Decontaminate the work surface within the fume hood.
-
Place all necessary equipment (balance, spatula, weighing paper, receiving vessel) inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully open the container of this compound.
-
Using a clean spatula, slowly transfer the desired amount of powder onto the weighing paper. Avoid any sudden movements that could generate dust.
-
Once the target weight is achieved, securely close the primary container.
-
-
Transfer:
-
Carefully transfer the weighed powder into the designated receiving vessel. This can be done by gently folding the weighing paper and tapping it to ensure all the powder is transferred.
-
If any spillage occurs, clean it immediately following the spill cleanup protocol (see section 4.2).
-
-
Post-Procedure:
-
Wipe the spatula and any other contaminated reusable equipment with a damp cloth or paper towel within the fume hood.
-
Dispose of all contaminated disposable materials (weighing paper, gloves, paper towels) in a designated hazardous waste bag.
-
Clean the work surface of the fume hood.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Spill and Leak Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a wet cloth or paper towels and place them in the hazardous waste container.
-
Ventilate the area.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact the appropriate emergency response team or environmental health and safety office.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Potential Biological Pathways and Considerations
While specific signaling pathways for this compound are not well-documented, the structurally related compound, 3-phenoxybenzoic acid (3-PBA), is a known metabolite of pyrethroid insecticides.[4][5] Studies on 3-PBA may offer insights into the potential biological interactions of phenoxybenzoic acid derivatives. It is important to note that this information is for a related compound and may not be directly applicable to this compound.
Research has suggested that 3-PBA can induce apoptosis in human hepatocyte cells through the regulation of Caspase-3 and Bcl-2.[6] Furthermore, some studies have linked 3-PBA to dopaminergic degeneration, indicating potential neurotoxic effects.[7] Another study has shown that 3-PBA can bind to transthyretin (TTR), a transport protein for thyroid hormones, which could potentially disrupt thyroid hormone homeostasis.[8]
Given these findings for a related molecule, researchers working with this compound should be mindful of potential hepatotoxicity, neurotoxicity, and endocrine-disrupting effects. Further investigation into the specific biological activities of this compound is warranted.
Logical Workflow and Safety Decision Making
The following diagrams illustrate the logical workflow for handling this hazardous chemical and the decision-making process in case of an exposure event.
Caption: General workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. aplng.com.au [aplng.com.au]
- 4. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenoxybenzoic Acid | Rupa Health [rupahealth.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
Methodological & Application
Detailed Synthesis Protocol for 4-(4-(trifluoromethyl)phenoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-(4-(trifluoromethyl)phenoxy)benzoic acid is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This benzoic acid derivative is a key intermediate in the synthesis of various compounds, including potential anti-inflammatory agents and specialized polymers.
The synthetic protocol described herein is a robust and reproducible method for the laboratory-scale preparation of this compound. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone of modern organic synthesis for the formation of aryl ethers. This method offers a reliable route to access this important intermediate for further chemical exploration and development.
Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic aromatic substitution reaction between 4-fluorobenzoic acid and 4-(trifluoromethyl)phenol. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the phenol, thus activating it as a nucleophile.
Reaction:
4-Fluorobenzoic Acid + 4-(Trifluoromethyl)phenol → this compound
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₉F₃O₃ | [1] |
| Molecular Weight | 282.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 90% (HPLC) | [1] |
| Melting Point | 219-220 °C (for 4-(trifluoromethyl)benzoic acid) | [2][3] |
Note: The melting point provided is for a closely related starting material, as a specific value for the final product was not available in the searched literature. The purity is based on commercially available data.
Experimental Protocol
This protocol is based on established methodologies for nucleophilic aromatic substitution reactions for the synthesis of diaryl ethers.
Materials:
-
4-Fluorobenzoic acid
-
4-(Trifluoromethyl)phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluorobenzoic acid (1.0 equivalent), 4-(trifluoromethyl)phenol (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorobenzoic acid.
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing water, which should cause the product to precipitate.
-
Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a solid.
-
Synthesis Workflow
References
Application Notes and Protocols for Herbicide Synthesis Utilizing 4-(4-(trifluoromethyl)phenoxy)benzoic Acid as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-(4-(trifluoromethyl)phenoxy)benzoic acid as a pivotal intermediate in the synthesis of potent herbicides. This document outlines the synthetic pathways to commercially significant herbicides, detailed experimental protocols, quantitative data on herbicidal efficacy, and the underlying mechanism of action.
Introduction
Herbicides containing the trifluoromethylphenoxy moiety are a significant class of agrochemicals, known for their high efficacy in controlling a broad spectrum of weeds. The intermediate, this compound, serves as a versatile building block for the synthesis of several key herbicides, including Acifluorfen, Fomesafen, and Lactofen. These herbicides primarily act as inhibitors of the enzyme protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrin IX, a potent photosensitizer that causes rapid cell membrane disruption and subsequent plant death upon exposure to light.[1][2]
Synthetic Pathways
The synthesis of herbicides such as Acifluorfen and Fomesafen from this compound requires a multi-step process. A key transformation is the introduction of a nitro group at the 2-position and a chlorine atom at the 5-position of the benzoic acid ring to yield the crucial intermediate, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid.
A plausible synthetic route involves the chlorination and subsequent nitration of the starting material. While direct conversion can be challenging, a common industrial approach involves the synthesis of a related precursor, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, which is then nitrated to give the desired intermediate.[3][4]
Caption: General synthetic scheme for herbicides from this compound.
Experimental Protocols
Synthesis of 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (Intermediate)
This protocol is adapted from patented synthetic routes for producing the key intermediate for Acifluorfen and Fomesafen.[3][4][5]
Materials:
-
3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid
-
Nitric acid (96%)
-
Acetic acid
-
Trichloromethane
-
Deionized water
Procedure:
-
Dissolve 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid in trichloromethane in a reaction vessel equipped with a stirrer and temperature control.
-
Prepare the nitrating agent by mixing nitric acid and acetic acid in a molar ratio of 1:1.5.
-
Slowly add the nitrating agent to the reactant solution while maintaining the reaction temperature at 39°C.
-
Stir the reaction mixture for 4 hours.
-
After the reaction is complete, wash the mixture with deionized water to remove excess acid.
-
The product, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (which is Acifluorfen), can be isolated and purified by recrystallization.
Synthesis of Fomesafen from 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid
This protocol outlines the conversion of the intermediate to Fomesafen.[6]
Materials:
-
5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (Acifluorfen)
-
Thionyl chloride
-
Pyridine (dry)
-
Methanesulfonamide
-
2-molar Hydrochloric acid
-
Ether
-
Isopropanol
Procedure:
-
Heat a mixture of 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (1.58 g) and excess thionyl chloride (20 ml) under reflux for 90 minutes to form the acid chloride.
-
Remove the excess thionyl chloride under vacuum.
-
Dissolve the resulting oil in dry pyridine (20 ml).
-
Add methanesulfonamide (0.45 g) to the solution and stir at room temperature overnight.
-
Remove the pyridine under vacuum.
-
Treat the remaining oil with 2-molar hydrochloric acid and extract with ether (2 x 100 ml).
-
Wash the combined ether extracts with water (100 ml), dry, and evaporate the solvent under vacuum.
-
Recrystallize the residual solid from isopropanol to yield Fomesafen.
Synthesis of Lactofen from Acifluorfen
This protocol describes the esterification of Acifluorfen to produce Lactofen.[7][8]
Materials:
-
Acifluorfen (5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoic acid)
-
2-chloropropionate
-
Potassium carbonate (or another suitable base)
-
Benzyltriethylammonium chloride (phase transfer catalyst)
-
Water
Procedure:
-
Prepare a solution of Acifluorfen and 2-chloropropionate.
-
In a separate vessel, prepare a solution of 2-chloropropionate and potassium carbonate.
-
At 80-85°C, add the Acifluorfen solution dropwise to the potassium carbonate solution.
-
After the addition is complete, raise the temperature to 90-95°C and add the benzyltriethylammonium chloride catalyst.
-
Maintain the reaction at 90-95°C for 6-8 hours, monitoring the reaction progress by HPLC.
-
Upon completion, filter the reaction mixture.
-
Wash the filtrate with water until neutral.
-
Separate the organic layer and remove the excess 2-chloropropionate to obtain Lactofen.
Data Presentation: Herbicidal Efficacy
The following table summarizes the herbicidal activity of Acifluorfen and Fomesafen against common weed species. The efficacy is presented as the concentration required to inhibit growth by 50% (IC50) or the effective concentration to achieve 50% control (EC50).
| Herbicide | Weed Species | Common Name | Efficacy (IC50/EC50) | Reference |
| Acifluorfen | Amaranthus retroflexus | Redroot Pigweed | - | [9][10][11][12] |
| Fomesafen | Chenopodium album | Common Lambsquarters | Excellent control at 0.45 L/ha | [13][14] |
| Lactofen | Eclipta prostrata | False Daisy | 20d-EC50 lower than R-enantiomer | [15] |
| Lactofen | Portulaca oleracea | Common Purslane | 20d-EC50 lower than R-enantiomer | [15] |
Note: Specific IC50/EC50 values for Acifluorfen on Amaranthus retroflexus were not available in the search results, but it is known to be effective against this species. The efficacy of Fomesafen on Chenopodium album is reported as excellent at a given application rate. Lactofen's S-enantiomer shows significantly higher herbicidal activity.
Mechanism of Action: PPO Inhibition
Herbicides derived from this compound, such as Acifluorfen, Fomesafen, and Lactofen, act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][16] This enzyme is crucial for the biosynthesis of chlorophyll and heme.
The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, within the plant cells. This excess protoporphyrinogen IX leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX in the cytoplasm. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.[2][17] This singlet oxygen then causes rapid peroxidation of lipids and proteins in the cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, cell death.[1][16]
References
- 1. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 2. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. CN102329255B - Process for synthesizing fomesafen through directional nitration - Google Patents [patents.google.com]
- 4. CN102516085A - Synthesis method of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. CN103787890A - Synthetic method of acifluorfen - Google Patents [patents.google.com]
- 6. Fomesafen synthesis - chemicalbook [chemicalbook.com]
- 7. CN103694123A - Preparation method of lactofen - Google Patents [patents.google.com]
- 8. CN101386578A - Method for making high content lactofen original drug - Google Patents [patents.google.com]
- 9. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 10. STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L (Amarantacae) - SPONTANEOUS FLORA [agronomyjournal.usamv.ro]
- 11. medicine.dp.ua [medicine.dp.ua]
- 12. researchgate.net [researchgate.net]
- 13. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. Herbicidal activity and differential metabolism of lactofen in rat and loach on an enantiomeric level - ProQuest [proquest.com]
- 16. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 17. www2.lsuagcenter.com [www2.lsuagcenter.com]
Application Notes and Protocols: 4-(4-(trifluoromethyl)phenoxy)benzoic Acid in Anti-Inflammatory Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-(Trifluoromethyl)phenoxy)benzoic acid is a synthetic compound with a chemical structure that suggests potential as a modulator of inflammatory pathways. Its core structure, a phenoxybenzoic acid, is found in various biologically active molecules, including those with anti-inflammatory properties. The presence of a trifluoromethyl group can enhance metabolic stability and receptor binding affinity. While specific data for this exact molecule is emerging, its structural similarity to known anti-inflammatory agents, such as cyclooxygenase (COX) inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists, makes it a compelling candidate for investigation in the design of novel anti-inflammatory drugs.[1][2][3][4]
This document provides a detailed overview of the potential applications of this compound in anti-inflammatory drug design, including hypothesized mechanisms of action, protocols for its evaluation, and a framework for data presentation.
Hypothesized Mechanisms of Action
Based on its structural features, this compound may exert anti-inflammatory effects through several mechanisms:
-
Cyclooxygenase (COX) Inhibition : The phenoxybenzoic acid scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory prostaglandins.[2][5][6][7]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism : Certain phenoxy-isobutyric acid derivatives are known PPAR agonists. PPARs are nuclear receptors that play a crucial role in the regulation of inflammation, and their activation can lead to the suppression of inflammatory responses.[8][9][10][11]
-
Inhibition of Pro-inflammatory Cytokine Production : The compound may interfere with signaling pathways, such as the NF-κB and MAPK pathways, that are central to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS).[12][13][14][15][16][17]
Quantitative Data Presentation
Effective evaluation of this compound requires robust quantitative data. The following tables provide a template for summarizing key in vitro and in vivo findings.
Table 1: In Vitro Anti-Inflammatory Activity
| Assay | Target | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) |
| COX-1 Enzyme Assay | COX-1 | Data | Celecoxib | Data |
| COX-2 Enzyme Assay | COX-2 | Data | Celecoxib | Data |
| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | iNOS | Data | L-NAME | Data |
| TNF-α Release in LPS-stimulated THP-1 cells | TNF-α | Data | Dexamethasone | Data |
| IL-6 Release in LPS-stimulated THP-1 cells | IL-6 | Data | Dexamethasone | Data |
| PPARα Reporter Gene Assay | PPARα | Data | Fenofibrate | Data |
| PPARγ Reporter Gene Assay | PPARγ | Data | Rosiglitazone | Data |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Animal Model | Dosage (mg/kg) | Route of Administration | % Inhibition of Inflammation | Reference Compound | % Inhibition |
| Carrageenan-Induced Paw Edema (Rat) | Data | Oral | Data | Indomethacin | Data |
| LPS-Induced Systemic Inflammation (Mouse) | Data | Intraperitoneal | Data | Dexamethasone | Data |
| DSS-Induced Colitis (Mouse) | Data | Oral | Data | Sulfasalazine | Data |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory potential of this compound.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective : To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.
-
Materials : Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.
-
Procedure :
-
Prepare a series of dilutions of the test compound and reference inhibitors (e.g., celecoxib).
-
In a 96-well plate, add the enzyme, heme, and the test compound or vehicle control.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction and measure the absorbance at 590 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[2]
-
2. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Objective : To assess the effect of the test compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages.[13][15][18]
-
Cell Line : RAW 264.7 murine macrophage cell line.
-
Procedure :
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
3. Pro-inflammatory Cytokine Release Assay
-
Objective : To measure the effect of the test compound on the release of pro-inflammatory cytokines such as TNF-α and IL-6.[12][13][16]
-
Cell Line : THP-1 human monocytic cell line (differentiated into macrophages with PMA).
-
Procedure :
-
Differentiate THP-1 cells with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treat the differentiated macrophages with the test compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 6 hours (for TNF-α) or 24 hours (for IL-6).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Calculate the percentage of cytokine inhibition and determine the IC50 values.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rats
-
Objective : To evaluate the acute anti-inflammatory activity of the test compound in a well-established model of inflammation.[1][2][19]
-
Animals : Male Wistar rats (180-220 g).
-
Procedure :
-
Administer the test compound or vehicle orally to different groups of rats.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Visualizations
Diagram 1: Hypothesized Inhibition of the NF-κB Signaling Pathway
Caption: Potential inhibition points of this compound in the NF-κB pathway.
Diagram 2: Arachidonic Acid Metabolism and COX Inhibition
References
- 1. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase (COX) Inhibitors | TCI AMERICA [tcichemicals.com]
- 8. Peroxisome proliferator-activated receptor (PPAR) agonists as a potential therapy for inherited metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. PPAR agonist - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. In vitro and in vivo anti-inflammatory active copper(II)-lawsone complexes | PLOS One [journals.plos.org]
- 13. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(4-(trifluoromethyl)phenoxy)benzoic Acid as a High-Performance Polymer Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-(trifluoromethyl)phenoxy)benzoic acid is a versatile building block for the synthesis of high-performance aromatic polymers such as polyamides (aramids) and polyesters. The incorporation of the trifluoromethyl (-CF3) group and the phenoxy ether linkage into the polymer backbone imparts a unique combination of desirable properties. The bulky and highly electronegative trifluoromethyl group can enhance solubility, thermal stability, and flame retardancy, while also lowering the dielectric constant and water absorption of the resulting polymers. The ether linkage provides increased flexibility to the polymer chain, which can improve processability without significantly compromising thermal performance. These characteristics make polymers derived from this monomer attractive for a range of advanced applications, including aerospace components, electronics, and specialty membranes.
Polymer Synthesis Strategies
Aromatic polyamides and polyesters from this compound can be synthesized through various polycondensation techniques. The choice of method depends on the desired polymer properties, scalability, and available laboratory equipment. Two common and effective methods are Direct Polycondensation via Phosphorylation and Low-Temperature Solution Polycondensation.
Direct Polycondensation via Phosphorylation for Polyamide Synthesis
This method is a convenient one-pot reaction that allows for the formation of high molecular weight aromatic polyamides under relatively mild conditions. The reaction typically involves the use of a phosphite reagent and a base to activate the carboxylic acid group for subsequent reaction with a diamine.
Low-Temperature Solution Polycondensation for Polyamide Synthesis
Low-temperature solution polycondensation is a widely used method for preparing high-performance aramids. This technique involves the reaction of a diacid chloride with a diamine in an aprotic polar solvent at low temperatures to control the reaction rate and prevent side reactions. To utilize this compound in this method, it must first be converted to its corresponding acid chloride.
Experimental Protocols
Protocol 1: Generalized Direct Polycondensation for Polyamide Synthesis
This protocol describes a general procedure for the synthesis of an aromatic polyamide from an aromatic dicarboxylic acid (such as this compound) and an aromatic diamine using the phosphorylation method.[1][2]
Materials:
-
This compound (or a similar aromatic diacid)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl), dried
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the aromatic diacid (1 equivalent), the aromatic diamine (1 equivalent), and anhydrous NMP.
-
Dissolution: Stir the mixture at room temperature under a gentle flow of nitrogen until all solids have dissolved.
-
Addition of Reagents: Add dried LiCl and anhydrous pyridine to the solution and continue stirring.
-
Polycondensation: Cool the flask in an ice bath and add triphenyl phosphite (TPP). Slowly heat the reaction mixture to 105°C and maintain this temperature for at least 3 hours.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a stirred excess of ethanol to precipitate the polyamide.
-
Washing: Filter the fibrous polymer and wash it thoroughly with hot water and then with ethanol to remove any residual solvent and reagents.
-
Drying: Dry the polymer in a vacuum oven at 100°C overnight.
Protocol 2: Generalized Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol outlines a general method for the synthesis of aramids from an aromatic diacid chloride and an aromatic diamine.
Step A: Synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride (SOCl₂).
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acid chloride can be purified by vacuum distillation or recrystallization.
Step B: Polymerization
-
Reaction Setup: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an aromatic diamine (1 equivalent) in an anhydrous aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc) or NMP).
-
Monomer Addition: Cool the solution to 0°C in an ice bath. Add the synthesized 4-(4-(trifluoromethyl)phenoxy)benzoyl chloride (1 equivalent) portion-wise to the stirred diamine solution, maintaining the temperature below 5°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to build up the molecular weight.
-
Precipitation and Washing: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as water or ethanol. Collect the polymer by filtration and wash it extensively with water and then with a low-boiling solvent like acetone or methanol.
-
Drying: Dry the final aramid polymer under vacuum at an elevated temperature (e.g., 120°C) for 24 hours.
Data Presentation
The following tables summarize the properties of aromatic polyamides synthesized from monomers structurally related to this compound. This data provides an indication of the expected performance of polymers derived from the target monomer.
Table 1: Thermal Properties of Aromatic Polyamides with and without Trifluoromethyl Groups
| Polymer Reference | Monomers | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (Td, °C) in N₂ |
| Adamantane-based Polyamide[1] | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene and various aromatic diacids | 240 - 300 | > 450 |
| Aramid with Ether and Xanthene Groups[1] | 9,9-bis[4-(chloroformylphenoxy)phenyl]xanthene and aromatic diamines | 236 - 298 | 490 - 535 |
| Aramid from TFMB and pAPS[3] | 2,2-bis(trifluoromethyl)benzidine (TFMB) or bis(4-aminophenyl)sulfone (pAPS) and diacid chlorides | > Decomposition | > 424 |
Table 2: Solubility of Aromatic Polyamides Containing Bulky or Fluorinated Groups
| Polymer Reference | Monomers | Solvents |
| Adamantane-based Polyamide[1] | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene and various aromatic diacids | N,N-dimethylacetamide (DMAc), cyclohexanone, tetrahydrofuran (THF) |
| Polyamides with Pendent Alkoxy Groups[4] | 5-alkoxyisophthalic acids and 4,4'-oxydianiline | N,N-dimethylformamide (DMF), DMAc, NMP, pyridine |
| Naphthalene-based Aramids[5] | 1,4-bis(4-carboxyphenoxy)naphthalene or 2,6-bis(4-carboxyphenoxy)naphthalene and aromatic diamines | DMAc, NMP |
Table 3: Mechanical Properties of Aramid Films
| Polymer Reference | Monomers | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | |---|---|---|---| | Adamantane-based Polyamide Films[1] | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene and various aromatic diacids | 77 - 92 | 1.5 - 2.5 | - | | Aramid Films with Xanthene Groups[1] | 9,9-bis(4-hydroxyphenyl)xanthenes and aromatic diamines | 82 - 106 | 2.0 - 2.8 | 10 - 25 | | Aramid Films from TFMB and pAPS[3] | TFMB or pAPS and diacid chlorides | > 52.6 | > 4.1 | - |
Visualizations
Caption: Workflow for Direct Polycondensation of Polyamides.
Caption: Workflow for Low-Temperature Solution Polycondensation of Aramids.
References
Application Notes and Protocols: Mechanism of Action of 4-(4-(Trifluoromethyl)phenoxy)benzoic Acid Derivatives in Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatives of benzoic acid containing a trifluoromethylphenyl moiety have emerged as a promising class of antibacterial agents, demonstrating significant potency against a range of bacteria, particularly Gram-positive pathogens. While direct studies on 4-(4-(trifluoromethyl)phenoxy)benzoic acid are limited, extensive research on structurally related pyrazole-containing derivatives, such as 4-(4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl)benzoic acid, provides valuable insights into their potential mechanisms of action. These compounds have been shown to be effective against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), and exhibit bactericidal activity.[1][2] Furthermore, they show a low propensity for resistance development in bacteria like S. aureus and Enterococcus faecalis.[1]
This document outlines the putative mechanisms of action for this class of compounds, provides detailed protocols for key experiments to assess their antibacterial properties, and presents a summary of reported quantitative data.
Postulated Mechanisms of Action
Investigations into the mode of action of these benzoic acid derivatives suggest a multi-targeted approach that disrupts essential cellular functions in bacteria. The primary mechanisms identified include inhibition of macromolecular synthesis and disruption of fatty acid biosynthesis.[3][4] Some derivatives have also been observed to permeabilize the bacterial cell membrane.[5]
A proposed signaling pathway for the antibacterial action is depicted below:
Caption: Proposed multi-target mechanism of action.
Quantitative Data Summary
The antibacterial efficacy of various 4-(4-(trifluoromethyl)phenyl)benzoic acid derivatives has been quantified through minimum inhibitory concentration (MIC) assays against a panel of Gram-positive bacteria. The data highlights the potent activity of these compounds.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivative | S. aureus ATCC 25923 | 0.78 - 3.12 | |
| Pyrazole Derivative | MRSA ATCC 33591 | 1.0 | [4] |
| Pyrazole Derivative | E. faecalis ATCC 29212 | 0.78 | |
| Pyrazole Derivative | B. subtilis ATCC 6623 | 1.0 | [4] |
| Biphenyl Derivative | MRSA | 3.13 | [6] |
| Biphenyl Derivative | Multidrug-resistant E. faecalis | 6.25 | [6] |
Experimental Protocols
To elucidate the mechanism of action of this compound derivatives, a series of in vitro experiments are recommended.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Workflow for MIC Determination:
Caption: Workflow for MIC determination.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Macromolecular Synthesis Inhibition Assay
This assay helps to identify which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by the compound.
Protocol:
-
Grow a culture of the test bacterium (e.g., S. aureus) to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes.
-
To each tube, add a specific radiolabeled precursor: [³H]thymidine (for DNA synthesis), [³H]uridine (for RNA synthesis), [³H]leucine (for protein synthesis), or [¹⁴C]N-acetylglucosamine (for peptidoglycan synthesis).
-
Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the respective tubes. Include a vehicle control (no compound) and positive controls (known inhibitors for each pathway, e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, and vancomycin for cell wall).
-
Incubate the tubes at 37°C and take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Precipitate the macromolecules by adding ice-cold trichloroacetic acid (TCA).
-
Filter the precipitate onto glass fiber filters and wash with cold TCA and ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition of each pathway compared to the vehicle control.
Membrane Permeability Assay (SYTO 9/Propidium Iodide)
This assay assesses the ability of the compound to disrupt the bacterial cell membrane integrity.
Workflow for Membrane Permeability Assay:
Caption: Workflow for membrane permeability assay.
Protocol:
-
Grow a bacterial culture to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Aliquot the bacterial suspension into a 96-well black, clear-bottom plate.
-
Add the test compound at different concentrations. Include a positive control for membrane disruption (e.g., 70% isopropanol) and a negative control (untreated cells).[7]
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Add the BacLight™ Live/Dead staining solution (containing SYTO 9 and propidium iodide) to each well and incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/530 nm for SYTO 9 (green, live cells) and ~535/617 nm for propidium iodide (red, dead/membrane-compromised cells).
-
An increase in the red/green fluorescence ratio indicates membrane damage.
Fatty Acid Biosynthesis (FAB) Inhibition Assay
CRISPRi (clustered regularly interspaced short palindromic repeats interference) can be used to identify if the compounds inhibit fatty acid biosynthesis.
Protocol:
-
Utilize a bacterial strain (e.g., S. aureus) containing a CRISPRi system where the expression of key genes in the FAB pathway can be knocked down.
-
Grow the CRISPRi strain in the presence of an inducer (to knockdown the target gene) and in its absence.
-
Perform MIC assays with the test compound on both the induced (gene knockdown) and uninduced (normal gene expression) cultures.
-
If the compound targets the FAB pathway, the induced culture (with already compromised FAB) will show increased susceptibility to the compound (a lower MIC value) compared to the uninduced culture.
By employing these protocols, researchers can effectively characterize the antibacterial activity and elucidate the mechanism of action of novel this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Transmembrane peptide effects on bacterial membrane integrity and organization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Novel Analgesic Candidate from 4-(4-(trifluoromethyl)phenoxy)benzoic acid
Introduction
4-(4-(trifluoromethyl)phenoxy)benzoic acid is a versatile starting material in medicinal chemistry. Its rigid backbone, combined with the electron-withdrawing trifluoromethyl group, makes it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of a novel potential analgesic, N-(4-hydroxyphenyl)-4-(4-(trifluoromethyl)phenoxy)benzamide, derived from this compound. The proposed compound incorporates the structural features of the starting acid and 4-aminophenol, a precursor to the widely used analgesic, acetaminophen.
The protocols outlined below are intended for researchers and scientists in drug development and medicinal chemistry. They cover the chemical synthesis, purification, and proposed methods for evaluating the analgesic efficacy of the synthesized compound.
Proposed Synthesis of N-(4-hydroxyphenyl)-4-(4-(trifluoromethyl)phenoxy)benzamide
The synthesis of the target amide is proposed as a two-step process. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride. The second step is the coupling of the acyl chloride with 4-aminophenol to form the final amide product.
Step 1: Synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoyl chloride
This protocol describes the conversion of this compound to its corresponding acid chloride using thionyl chloride.
Experimental Protocol:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add an excess of thionyl chloride (SOCl₂) (3.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Stir the mixture at room temperature. You should observe the evolution of HCl and SO₂ gas. After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the gas evolution ceases completely.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure the complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting 4-(4-(trifluoromethyl)phenoxy)benzoyl chloride is a yellow oil or low-melting solid and is typically used in the next step without further purification.
Step 2: Synthesis of N-(4-hydroxyphenyl)-4-(4-(trifluoromethyl)phenoxy)benzamide
This protocol details the amide bond formation between the synthesized acid chloride and 4-aminophenol.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-aminophenol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution.
-
Reagent Addition: Cool the solution to 0°C in an ice bath with stirring. Dissolve the crude 4-(4-(trifluoromethyl)phenoxy)benzoyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(4-hydroxyphenyl)-4-(4-(trifluoromethyl)phenoxy)benzamide.
Data Presentation: Representative Synthesis Data
The following table summarizes representative quantitative data for the proposed synthesis.
| Compound | M.W. ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |
| Step 1 | ||||
| 4-(4-(CF₃)phenoxy)benzoic acid | 296.23 | 5.00 | 16.88 | 1.0 |
| Thionyl Chloride | 118.97 | 6.02 | 50.64 | 3.0 |
| 4-(4-(CF₃)phenoxy)benzoyl chloride | 314.68 | - | - | - |
| Step 2 | ||||
| 4-Aminophenol | 109.13 | 1.84 | 16.88 | 1.0 |
| 4-(4-(CF₃)phenoxy)benzoyl chloride | 314.68 | 5.82 | 18.57 | 1.1 |
| Triethylamine | 101.19 | 2.05 | 20.26 | 1.2 |
| Product | ||||
| N-(4-hydroxyphenyl)-4-(4-(CF₃)phenoxy)benzamide | 387.32 | 5.2 (est.) | 13.43 (est.) | 80% (est.) |
Note: The product yield and characteristics are estimated and would need to be determined experimentally.
Visualization of Synthetic Workflow
Potential Analgesic Activity and Mechanism of Action
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[1] Derivatives of N-phenylanthranilic acid, such as flufenamic acid, are known COX inhibitors.[2] The proposed compound, an N-phenylbenzamide derivative, may also function as a COX inhibitor.
Cyclooxygenase (COX) Signaling Pathway
Cell membrane phospholipids are converted to arachidonic acid by phospholipase A₂. The COX enzymes then metabolize arachidonic acid into prostaglandin H₂ (PGH₂), which is a precursor for various other prostaglandins that mediate pain and inflammation. Inhibition of COX-1 and/or COX-2 blocks this pathway, leading to an analgesic effect.[1][3]
Protocols for In Vivo Analgesic Screening
To evaluate the analgesic potential of the newly synthesized compound, standard in vivo models of nociception in rodents are employed. The following are detailed protocols for two common assays.[4]
Hot Plate Test
This test is used to assess centrally mediated analgesia by measuring the reaction time of an animal to a thermal stimulus.[4]
Protocol:
-
Apparatus: A hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.
-
Acclimation: Place each mouse individually on the hot plate within a glass cylinder to confine it and allow it to acclimate for at least 15 minutes before testing.
-
Baseline Latency: Measure the baseline latency by recording the time (in seconds) it takes for the animal to exhibit nociceptive responses (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) or vehicle control orally or via intraperitoneal injection.
-
Post-treatment Latency: Measure the reaction latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: An increase in the post-treatment latency compared to the baseline and vehicle control indicates an analgesic effect. The results can be expressed as the raw latency time or as a percentage of the maximum possible effect (%MPE).
Acetic Acid-Induced Writhing Test
This is a model of visceral pain used to screen for peripheral analgesic activity.[5]
Protocol:
-
Animal Groups: Divide mice into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups for different doses of the synthesized compound.
-
Compound Administration: Administer the test compound or controls orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30 minutes), administer a 0.6% solution of acetic acid intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a 20-minute period.
-
Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing in the test groups compared to the control group.
Experimental Workflow Visualization
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eurekaselect.com [eurekaselect.com]
Application Notes & Protocols: Coupling Reactions with 4-(4-(trifluoromethyl)phenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-(trifluoromethyl)phenoxy)benzoic acid is a versatile chemical intermediate whose derivatives are of significant interest in medicinal chemistry and materials science. The ability to efficiently form new chemical bonds—such as amide, ester, and carbon-carbon bonds—at the carboxylic acid moiety is crucial for the synthesis of novel compounds with potential therapeutic or functional properties. This document provides detailed experimental procedures for several key coupling reactions involving this substrate, including amide bond formation, esterification, and a Suzuki-Miyaura cross-coupling reaction to synthesize ketones. The protocols are designed to be robust and adaptable for various research and development applications.
Overview of Coupling Strategies
The carboxylic acid group of this compound can be activated or converted to facilitate coupling with a variety of nucleophiles or organometallic reagents. The primary strategies covered in these protocols include:
-
Amide Bond Formation : Direct coupling with amines using modern peptide coupling reagents like HATU or EDC/HOBt, which are known for high efficiency and suppression of side reactions.[1][2][3] An alternative is the conversion to a highly reactive acyl chloride intermediate followed by reaction with an amine (Schotten-Baumann reaction).[4]
-
Esterification : Reaction with alcohols, typically under acidic conditions or with activating agents, to form the corresponding esters.[5][6]
-
Carbon-Carbon Bond Formation : Conversion to an acyl chloride allows for palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids to yield functionalized ketones, which are important pharmacophores.[7][8]
Experimental Protocols
Protocol 1: Amide Bond Formation via HATU-Mediated Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[9][10]
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (to achieve a concentration of approx. 0.1 M), add the desired amine (1.1 equiv) and DIPEA (3.0 equiv).[2]
-
Stir the solution at room temperature and add HATU (1.1 equiv) in one portion.[2]
-
Continue stirring the reaction mixture at room temperature for 15 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to yield the desired amide.[2]
Protocol 2: Amide Bond Formation via EDC/HOBt Coupling
This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate, which then reacts with the amine. This is a cost-effective and reliable method, with the advantage that the urea byproduct is water-soluble, simplifying purification.[1][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Inert atmosphere (Nitrogen or Argon)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in an anhydrous solvent (DCM or DMF).[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) to the solution and stir for 15-30 minutes at 0 °C to allow for pre-activation.[1]
-
Add the amine (1.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.[1]
-
Once the reaction is complete, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
Protocol 3: Esterification using POCl₃
This protocol describes a mild and efficient method for esterification using phosphorus oxychloride (POCl₃) at room temperature for primary alcohols.[6]
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol) (used as solvent or in excess)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in the desired alcohol (e.g., 5 mL of methanol per 1 mmol of acid).[6]
-
Cool the solution in an ice bath.
-
Add POCl₃ (1.2 equiv) dropwise to the cold solution.[6]
-
Remove the ice bath and stir the resultant solution at room temperature for approximately 2 hours, monitoring by TLC.[6]
-
Pour the reaction mixture over crushed ice and extract with ethyl acetate.[6]
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by chromatography or distillation if necessary.[6]
Protocol 4: Suzuki-Miyaura Cross-Coupling for Ketone Synthesis
This two-step protocol first converts the carboxylic acid to an acyl chloride, which then serves as the electrophile in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a boronic acid.[7]
Step 4a: Synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoyl chloride
This procedure is adapted from methods for synthesizing similar benzoyl chlorides.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Oxalyl chloride (1.1 equiv) or Thionyl chloride (excess)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF) (a few drops)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DCM, add a few drops of DMF.[12]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 equiv). Gas evolution will be observed.[12][13]
-
Allow the reaction mixture to warm to room temperature and stir for 1-18 hours, until gas evolution ceases.[12]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude 4-(4-(trifluoromethyl)phenoxy)benzoyl chloride is typically used in the next step without further purification.[12]
Step 4b: Suzuki-Miyaura Coupling
Materials:
-
Crude 4-(4-(trifluoromethyl)phenoxy)benzoyl chloride (from Step 4a, 1.0 equiv)
-
Arylboronic acid (1.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
Anhydrous Toluene
Procedure:
-
In a flask equipped with a magnetic stirrer and reflux condenser, add the arylboronic acid (1.05 equiv), K₂CO₃ (2.0 equiv), and Pd₂(dba)₃ (0.05 equiv).[7]
-
Add a solution of the crude 4-(4-(trifluoromethyl)phenoxy)benzoyl chloride (1.0 equiv) in anhydrous toluene.
-
Heat the reaction mixture to reflux and stir for approximately 4 hours, monitoring by TLC.[7]
-
After completion, cool the reaction mixture and wash with 1.5 M sodium hydroxide solution.[7]
-
Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired aryl ketone.
Data Presentation
The following table summarizes representative quantitative data for the described coupling reactions based on similar substrates reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions used.
| Protocol | Coupling Type | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Amide | HATU, DIPEA | DMF | RT | 0.25 - 2 | 70 - 95+ | [1][2] |
| 2 | Amide | EDC, HOBt | DCM / DMF | 0 to RT | 2 - 12 | 70 - 95 | [1] |
| 3 | Ester | POCl₃, Methanol | Methanol | RT | 2 | >90 | [6] |
| 4 | C-C (Ketone) | Pd₂(dba)₃, K₂CO₃ | Toluene | Reflux | 4 | 60 - 85 | [7] |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions provided are general guidelines and may require optimization for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 9. HATU - Enamine [enamine.net]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. prepchem.com [prepchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Integration of 4-(4-(trifluoromethyl)phenoxy)benzoic Acid into Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the incorporation of 4-(4-(trifluoromethyl)phenoxy)benzoic acid into a variety of novel organic materials. This versatile building block, characterized by a rigid aromatic structure and a trifluoromethyl moiety, offers the potential to impart enhanced thermal stability, chemical resistance, and unique electronic properties to polymers, liquid crystals, and drug delivery systems. Detailed experimental protocols for the synthesis and characterization of these materials are presented, accompanied by representative data and visualizations to facilitate research and development in materials science and drug delivery.
Introduction
This compound is a bifunctional molecule featuring a carboxylic acid group amenable to standard coupling chemistries and a trifluoromethylphenoxy group that can significantly influence the physicochemical properties of the resulting materials. The trifluoromethyl group is known for its high electronegativity, lipophilicity, and metabolic stability, making it a valuable substituent in the design of advanced materials for diverse applications.
This document outlines protocols for:
-
Polymer Modification: Covalent attachment to polymer backbones such as poly(vinyl alcohol) (PVA) and chitosan to enhance their thermal and chemical properties.
-
Liquid Crystal Synthesis: Utilization as a core component in the formation of thermotropic liquid crystals.
-
Drug Delivery Systems: Application as a linker for conjugating drugs to nanoparticles, enabling controlled release.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value |
| Molecular Formula | C₁₄H₉F₃O₃ |
| Molecular Weight | 282.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not specified in retrieved results |
| Boiling Point (Predicted) | 367.1 ± 42.0 °C |
| pKa (Predicted) | 4.22 ± 0.10 |
| Storage Temperature | 2-8 °C |
Application in Polymer Modification
The carboxylic acid functionality of this compound allows for its straightforward incorporation into polymers containing hydroxyl or amine groups through esterification or amidation reactions, respectively.
General Workflow for Polymer Modification
The overall process for modifying polymers with this compound is depicted below.
Caption: General workflow for the modification of polymers.
Protocol 1: Esterification with Poly(vinyl alcohol) (PVA)
This protocol describes the esterification of the hydroxyl groups of PVA with the carboxylic acid of this compound using a dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) coupling system.[1][2][3][4]
Materials:
-
Poly(vinyl alcohol) (PVA, Mw 89,000-98,000, 99+% hydrolyzed)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol
Procedure:
-
PVA Solution Preparation: Dissolve 1 g of PVA in 20 mL of anhydrous DMSO at 80°C with stirring until a clear solution is obtained. Cool the solution to room temperature.
-
Activation of Carboxylic Acid: In a separate flask, dissolve 0.5 g of this compound in 10 mL of anhydrous DMSO. Add 1.1 equivalents of DCC and 0.1 equivalents of DMAP. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Esterification Reaction: Add the activated carboxylic acid solution dropwise to the PVA solution with vigorous stirring. Let the reaction proceed at 60°C for 24 hours under a nitrogen atmosphere.
-
Purification: Precipitate the functionalized polymer by pouring the reaction mixture into 200 mL of ethanol. Filter the precipitate and wash thoroughly with ethanol to remove unreacted reagents and by-products.
-
Drying: Dry the purified polymer under vacuum at 40°C overnight.
Protocol 2: Amidation with Chitosan
This protocol details the amidation of the primary amine groups of chitosan with this compound using an 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling system.[5][6][7]
Materials:
-
Chitosan (medium molecular weight)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
1% Acetic acid solution
-
Anhydrous Dimethylformamide (DMF)
-
Acetone
Procedure:
-
Chitosan Solution Preparation: Dissolve 1 g of chitosan in 100 mL of 1% aqueous acetic acid with stirring.
-
Activation of Carboxylic Acid: In a separate flask, dissolve 0.5 g of this compound and 1.2 equivalents of NHS in 20 mL of anhydrous DMF. Add 1.2 equivalents of EDC to the solution. Stir at room temperature for 4 hours to activate the carboxylic acid.
-
Amidation Reaction: Add the activated carboxylic acid solution dropwise to the chitosan solution. Adjust the pH to 5.0 with 0.1 M NaOH. Let the reaction proceed at room temperature for 48 hours with continuous stirring.
-
Purification: Precipitate the functionalized chitosan by adding acetone. Collect the precipitate by centrifugation and wash with a mixture of water and acetone.
-
Drying: Dry the purified polymer under vacuum at 40°C overnight.
Characterization and Expected Results
The successful incorporation of this compound can be confirmed by various analytical techniques. Table 2 summarizes the expected characterization data.
| Technique | Expected Observations |
| FTIR | Appearance of new peaks corresponding to the ester or amide carbonyl group (~1720 cm⁻¹ for ester, ~1650 cm⁻¹ for amide), and characteristic peaks of the trifluoromethyl group and aromatic rings.[3][4][8][9] |
| ¹H NMR | Appearance of new aromatic proton signals from the 4-(4-(trifluoromethyl)phenoxy)benzoyl moiety.[10][11][12][13][14] |
| TGA | Increased thermal stability, indicated by a higher onset decomposition temperature compared to the unmodified polymer.[6][9][15][16][17][18][19] |
| DSC | A shift in the glass transition temperature (Tg) of the polymer, indicating changes in chain mobility due to the grafted side groups.[9][19][20][21][22] |
Application in Liquid Crystal Synthesis
The rigid, rod-like structure of this compound makes it a suitable component for the synthesis of thermotropic liquid crystals. Esterification with various phenols can lead to compounds exhibiting liquid crystalline phases.
General Workflow for Liquid Crystal Synthesis
The synthesis of liquid crystals based on this compound typically involves an esterification reaction followed by purification and characterization of the mesomorphic properties.
Caption: General workflow for liquid crystal synthesis.
Protocol 3: Synthesis of a 4-Alkoxyphenyl 4-(4-(trifluoromethyl)phenoxy)benzoate
This protocol describes the synthesis of a potential liquid crystal via Steglich esterification of this compound with a 4-alkoxyphenol.[3][4]
Materials:
-
This compound
-
4-Alkoxyphenol (e.g., 4-hexyloxyphenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), 4-alkoxyphenol (1.0 eq.), and DMAP (0.1 eq.). Dissolve the components in anhydrous DCM.
-
Coupling Reaction: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise.
-
Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Characterization of Mesomorphic Properties
The liquid crystalline properties of the synthesized esters are typically investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
| Technique | Expected Observations |
| DSC | Endothermic and exothermic peaks corresponding to phase transitions (e.g., crystal to nematic, nematic to isotropic) upon heating and cooling cycles. The transition temperatures and enthalpies can be determined.[23][24] |
| POM | Observation of characteristic textures for different liquid crystalline phases (e.g., schlieren texture for nematic phase) as the sample is heated and cooled on a hot stage.[24][25][26][27] |
Table 3: Hypothetical Phase Transition Temperatures for a 4-Alkoxyphenyl 4-(4-(trifluoromethyl)phenoxy)benzoate Series
| Alkoxy Chain Length (n) | Melting Point (°C) | Clearing Point (°C) | Mesophase |
| 4 | 110 | 135 | Nematic |
| 6 | 105 | 145 | Nematic |
| 8 | 98 | 142 | Nematic |
| 10 | 95 | 138 | Smectic A, Nematic |
Note: This data is hypothetical and serves as an example of what might be expected. Actual values will depend on the specific molecular structure.
Application in Drug Delivery Systems
This compound can be used as a hydrophobic component or a linker in the design of nanoparticle-based drug delivery systems. Its carboxylic acid group can be used to attach it to hydrophilic polymers like polyethylene glycol (PEG), and the aromatic core can interact with hydrophobic drugs.
General Workflow for Nanoparticle Formulation
The following diagram illustrates a general workflow for preparing drug-loaded nanoparticles using a polymer conjugate of this compound.
Caption: General workflow for drug-loaded nanoparticle formulation.
Protocol 4: Preparation of Doxorubicin-Loaded PLGA-PEG Nanoparticles
This protocol describes the preparation of doxorubicin-loaded nanoparticles using a pre-formed PLGA-PEG copolymer functionalized with this compound as a hydrophobic anchor.[15][21][28][29][30]
Materials:
-
PLGA-PEG-COOH (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) with a terminal carboxylic acid)
-
This compound
-
EDC/NHS
-
Doxorubicin hydrochloride (DOX)
-
Triethylamine (TEA)
-
Acetone
-
Deionized water
Procedure:
-
Synthesis of PLGA-PEG-Linker:
-
Activate the terminal carboxylic acid of PLGA-PEG-COOH with EDC/NHS in anhydrous DMF.
-
React the activated polymer with the amine group of a bifunctional linker (e.g., ethylenediamine) to introduce a terminal amine.
-
Couple the amine-terminated PLGA-PEG with this compound using EDC/NHS chemistry.
-
Purify the resulting PLGA-PEG-4-(4-(trifluoromethyl)phenoxy)benzoate copolymer by dialysis.
-
-
Nanoparticle Formulation by Nanoprecipitation:
-
Dissolve 50 mg of the PLGA-PEG-linker copolymer and 5 mg of doxorubicin (pre-neutralized with triethylamine) in 2 mL of acetone.
-
Add this organic solution dropwise to 20 mL of deionized water under moderate stirring.
-
Allow the acetone to evaporate overnight under stirring.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to remove any aggregates.
-
Purify the nanoparticles from free drug by dialysis against deionized water.
-
Characterization and Drug Release Studies
The formulated nanoparticles should be characterized for their size, morphology, and drug loading. The in vitro drug release profile should also be determined.
| Parameter | Method | Expected Results |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Monodisperse nanoparticles with a size range of 100-200 nm. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical nanoparticles. |
| Drug Loading & Encapsulation Efficiency | UV-Vis Spectroscopy or HPLC | Determination of the amount of doxorubicin encapsulated within the nanoparticles. |
| In Vitro Drug Release | Dialysis Method | pH-dependent release of doxorubicin, with faster release at acidic pH (simulating the tumor microenvironment) compared to physiological pH.[8][17][20][31][32] For example, a higher cumulative release at pH 5.5 compared to pH 7.4 over 48 hours. |
Table 4: Representative pH-Dependent Doxorubicin Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 2 | 5 | 15 |
| 6 | 12 | 35 |
| 12 | 20 | 55 |
| 24 | 30 | 75 |
| 48 | 40 | 85 |
Note: This data is representative and the actual release profile will depend on the specific nanoparticle formulation.
Safety and Handling
Standard laboratory safety precautions should be followed when handling all chemicals. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
Conclusion
This compound is a promising building block for the development of novel organic materials with tailored properties. The protocols and data presented in these application notes provide a foundation for researchers to explore its potential in polymer science, liquid crystal technology, and drug delivery applications. The unique combination of a reactive carboxylic acid and a trifluoromethylphenoxy group offers a versatile platform for creating advanced materials with enhanced performance characteristics.
References
- 1. eng.uwo.ca [eng.uwo.ca]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carboxymethyl chitosan modification via EDC/NHS-mediated amidation for performance improvement on blood-contacting biomedical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. sciepub.com [sciepub.com]
- 13. VINYL BENZOATE(769-78-8) 1H NMR spectrum [chemicalbook.com]
- 14. polymersource.ca [polymersource.ca]
- 15. Doxorubicin-loaded PLGA nanoparticles by nanoprecipitation: preparation, characterization and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pH-Dependent anticancer drug release from silk nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Drug-loaded PEG-PLGA nanoparticles for cancer treatment [frontiersin.org]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. colorado.edu [colorado.edu]
- 26. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester | Semantic Scholar [semanticscholar.org]
- 27. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Magnetic Driven Nanocarriers for pH-Responsive Doxorubicin Release in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. drpress.org [drpress.org]
Application Notes and Protocols: Utilizing 4-(4-(trifluoromethyl)phenoxy)benzoic Acid as a Novel Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Pivotal Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the ligands ensure target engagement and E3 ligase recruitment, the linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[4] The composition, length, and rigidity of the linker can profoundly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic profile.[5][6]
This document provides a theoretical framework and practical protocols for the application of 4-(4-(trifluoromethyl)phenoxy)benzoic acid as a novel, rigid linker component in PROTAC development. While direct literature on its use is not yet established, its chemical properties suggest it as a compelling candidate for linker design.
Characterization of this compound as a PROTAC Linker
The molecule this compound possesses several characteristics that make it an intriguing component for PROTAC linkers:
-
Rigidity: The dual phenyl ring structure imparts significant rigidity. Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and improving selectivity.[4][5]
-
Defined Geometry: The defined spatial orientation of a rigid linker can lead to more predictable and stable ternary complex geometries.
-
Chemical Stability: The trifluoromethyl group enhances chemical stability and lipophilicity, which can be advantageous for cell permeability.[7]
-
Synthetic Tractability: The carboxylic acid moiety provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand through standard amide bond formation.
However, the inherent rigidity can also pose challenges, as a lack of flexibility may hinder the optimal orientation of the POI and E3 ligase for efficient ubiquitination.[5] Therefore, empirical testing is crucial.
Proposed Synthesis of a PROTAC Incorporating the Novel Linker
The synthesis of a PROTAC utilizing this compound can be approached in a modular fashion. The following is a generalized synthetic scheme:
-
Activation of the Linker: The carboxylic acid of this compound can be activated using standard coupling reagents such as HATU or HOBt/EDC to form an active ester.
-
Conjugation to the First Ligand: The activated linker is then reacted with an amine-functionalized E3 ligase ligand (e.g., derivatives of pomalidomide for Cereblon or VH032 for VHL) to form a stable amide bond.
-
Functionalization of the Second Terminus: The remaining phenyl ring of the linker can be functionalized (e.g., through nitration followed by reduction to an amine) to introduce a coupling site for the POI ligand.
-
Conjugation to the Second Ligand: The now-functionalized linker-E3 ligase ligand conjugate is coupled to the POI ligand, which should possess a complementary reactive group (e.g., a carboxylic acid for an amide bond or an alkyne for a "click" reaction), to yield the final PROTAC molecule.[]
Purification at each step is critical and can be achieved using techniques such as flash column chromatography and reverse-phase HPLC. Characterization of the final PROTAC should be performed using LC-MS and NMR to confirm its identity and purity.
Experimental Protocols
The following are detailed protocols for the essential experiments required to evaluate a novel PROTAC.
Protocol 1: Western Blot for Target Protein Degradation
This assay directly measures the reduction in the levels of the target protein following PROTAC treatment.[9][10]
Materials:
-
Cell line expressing the protein of interest
-
Novel PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system[3][11][12]
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of the novel PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager. Quantify the band intensities and normalize the target protein levels to the loading control.
Protocol 2: Cell Viability Assay
This assay assesses the downstream functional consequence of target protein degradation, such as anti-proliferative effects in cancer cells.[13][14]
Materials:
-
Cell line of interest
-
Novel PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar[15]
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates.
-
PROTAC Treatment: Treat cells with a serial dilution of the novel PROTAC for a specified duration (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add the cell viability reagent to each well, mix, and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results to determine the IC50 value.
Protocol 3: Ternary Complex Formation Assays
These assays confirm the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex, which is the cornerstone of PROTAC function.[16][17]
A. Co-Immunoprecipitation (Co-IP)
Materials:
-
Cell line expressing the target protein
-
Novel PROTAC compound
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control, then lyse under non-denaturing conditions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase or POI, followed by incubation with Protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of the POI (if the E3 ligase was immunoprecipitated) or the E3 ligase (if the POI was immunoprecipitated). An increased signal in the PROTAC-treated sample indicates ternary complex formation.
B. Biophysical Methods (e.g., Surface Plasmon Resonance - SPR)
Procedure Outline:
-
Immobilization: Immobilize the purified E3 ligase on an SPR sensor chip.
-
Binary Interaction: Inject the novel PROTAC over the sensor surface to measure its binding affinity to the E3 ligase.
-
Ternary Interaction: Inject a mixture of the PROTAC and the purified POI over the E3 ligase-coated surface to monitor the formation of the ternary complex.[18]
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and binding affinities (KD) for both binary and ternary interactions. This can also be used to determine the cooperativity of ternary complex formation.[16]
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC
| PROTAC Compound | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-XF-01 | Target-X | CRBN | Cell Line A | 15 | >90 |
| PROTAC-XF-02 | Target-X | VHL | Cell Line A | 25 | >85 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Cellular Activity of a Hypothetical PROTAC
| PROTAC Compound | Target Protein | Cell Line | IC50 (nM) |
| PROTAC-XF-01 | Target-X | Cell Line A | 50 |
| PROTAC-XF-02 | Target-X | Cell Line A | 80 |
IC50: Half-maximal inhibitory concentration.
Table 3: Ternary Complex Formation Parameters of a Hypothetical PROTAC (from SPR)
| PROTAC Compound | Binary Binding (KD, nM) | Ternary Binding (KD, nM) | Cooperativity (α) |
| PROTAC-XF-01 (to CRBN) | 150 | 30 | 5 |
| PROTAC-XF-01 (to Target-X) | 200 |
α = Binary KD / Ternary KD. An α > 1 indicates positive cooperativity.
Visualizations
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. chempep.com [chempep.com]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. bio-rad.com [bio-rad.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Ternary complex formation - Profacgen [profacgen.com]
- 18. lifesensors.com [lifesensors.com]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic acid
Welcome to the technical support center for the synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? The most common and effective method for synthesizing this compound is the Ullmann condensation, also known as an Ullmann-type diaryl ether synthesis.[1][2][3] This reaction involves the copper-catalyzed cross-coupling of an aryl halide with a phenol.[4][5] For this specific molecule, the reaction is typically performed by coupling 4-hydroxybenzoic acid with an electron-poor aryl halide like 4-chlorobenzotrifluoride or 4-bromobenzotrifluoride.
Q2: My reaction is resulting in a low or no yield. What are the most common causes? Low yields in Ullmann couplings are a frequent issue and can stem from several factors. The primary aspects to investigate are the purity of the reactants, the choice and activity of the catalyst, the appropriateness of the ligand, base, and solvent, and the reaction temperature.[6] The electronic properties of the substrates are also crucial; the reaction is favored by electron-poor aryl halides and electron-rich phenols.[7]
Q3: How do I select the optimal catalyst, ligand, and base for this synthesis?
-
Catalyst: Copper(I) salts such as Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) are the most effective and commonly used catalysts.[4][6] Air-stable catalysts like CuIPPh₃ have also been used successfully.[7]
-
Ligand: Ligands are critical for accelerating the reaction and allowing for milder conditions.[8] Inexpensive and effective ligands include diamines, salicylaldoxime, and dimethylglyoxime.[4]
-
Base: The choice of base is highly dependent on the solvent. For polar aprotic solvents like acetonitrile or DMF, cesium carbonate (Cs₂CO₃) is often the base of choice.[4][9] In non-polar solvents such as toluene or xylene, an inexpensive base like potassium carbonate (K₂CO₃) can be very effective.[7]
Q4: I am observing significant side reactions. How can they be minimized? Common side reactions include the homocoupling of the aryl halide to form a biaryl compound.[2] These can be minimized by:
-
Using an inert atmosphere: Running the reaction under nitrogen or argon can prevent oxidative side reactions.
-
Optimizing temperature: Excessively high temperatures can lead to thermal decomposition of reactants and products. It is important to find the optimal temperature that promotes the desired reaction without significant degradation.[7]
-
Adding molecular sieves: This can help prevent side reactions by removing trace amounts of water.[4]
Q5: What is the most effective method for purifying the final product? Purification of the carboxylic acid product typically involves a multi-step process:
-
Filtration: After the reaction, the mixture is cooled and filtered through Celite to remove the copper catalyst and inorganic salts.[6]
-
Acid-Base Extraction: The filtrate can be treated with an aqueous base (like NaOH or NaHCO₃) to deprotonate the carboxylic acid, making it water-soluble. The organic layer containing neutral impurities is discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid product.[10]
-
Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as acetic acid/water or ethanol/water, to yield a high-purity product.[11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Start | Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. | Use fresh, high-purity Cu(I) salts (e.g., CuI, Cu₂O). Consider using an air-stable catalyst complex like CuIPPh₃.[6][7] |
| Impure Reactants: Starting materials may contain inhibitors or moisture. | Ensure reactants are pure and dry. Use of molecular sieves can help remove moisture.[4] | |
| Incorrect Base/Solvent Combination: The base may not be soluble or strong enough in the chosen solvent. | Use Cs₂CO₃ with polar aprotic solvents (acetonitrile, DMF) or K₂CO₃ with non-polar solvents (toluene, xylene).[4][7] | |
| Low Product Yield | Suboptimal Temperature: The reaction temperature may be too low for the coupling to proceed efficiently. | Gradually increase the reaction temperature. For toluene, 110 °C is common, while for xylene or DMF, temperatures up to 140-150 °C may be needed.[7][9] |
| Ineffective Ligand: The chosen ligand may not be suitable for the specific substrates. | Screen different ligands. N,N- or N,O-chelating ligands like dimethylglycine or salicylaldoxime are often effective.[4][6] | |
| Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress using TLC or GC. Extend the reaction time if starting material is still present. | |
| Impure Product | Incomplete Reaction: Significant amounts of starting materials remain. | Optimize reaction conditions (temperature, time, reagents) to drive the reaction to completion. |
| Side Product Formation: Conditions may favor homocoupling or other side reactions. | Run the reaction under an inert atmosphere. Avoid excessively high temperatures. | |
| Ineffective Workup: The purification protocol is not adequately removing impurities. | Employ a thorough acid-base extraction to selectively isolate the carboxylic acid product. Follow with recrystallization for final purification.[10][11] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Ullmann diaryl ether synthesis to guide experimental design.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cu₂O (5%) | Dimethylglyoxime (10%) | Acetonitrile | High | [4] |
| CuI (5%) | Salicylaldoxime (10%) | Acetonitrile | High | [4] |
| CuIPPh₃ (5%) | None | Toluene | Moderate to Good | [7] |
| CuCl (10%) | TMHD (20%) | NMP | Good | [8] |
TMHD: 2,2,6,6-Tetramethylheptane-3,5-dione; NMP: N-Methyl-2-pyrrolidone
Table 2: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cs₂CO₃ (2.0) | Acetonitrile | 81 | Excellent | [4] |
| K₂CO₃ (2.0) | Toluene | 110 | Good | [7] |
| K₂CO₃ (2.0) | o-Xylene | 140 | Good | [7] |
| Et₃N | DMF | 120 | Effective | [9] |
Conditions are generalized from literature on similar diaryl ether syntheses.
Diagrams and Visualizations
Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.
Caption: A decision tree for troubleshooting low yields in Ullmann reactions.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for Ullmann-type diaryl ether syntheses.[4][6][7] Optimization may be required for specific laboratory conditions.
Reagents & Materials:
-
4-Hydroxybenzoic acid (1.0 mmol, 1.0 equiv)
-
4-Bromobenzotrifluoride (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Salicylaldoxime (0.10 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Acetonitrile (5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: To the oven-dried reaction vessel, add 4-hydroxybenzoic acid (1.0 mmol), cesium carbonate (2.0 mmol), CuI (0.05 mmol), and salicylaldoxime (0.10 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (5 mL) followed by 4-bromobenzotrifluoride (1.2 mmol) via syringe.
-
Reaction Execution: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Purification - Extraction:
-
Transfer the combined organic filtrate to a separatory funnel.
-
Extract the organic layer with 1 M sodium hydroxide solution (2 x 20 mL). The product will move to the aqueous layer as its carboxylate salt.
-
Combine the aqueous layers and wash with ethyl acetate (15 mL) to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer with 2 M hydrochloric acid with cooling until the pH is ~2. The product will precipitate as a solid.
-
-
Final Purification & Drying:
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.
-
Dry the purified product under vacuum. Characterize by NMR, MS, and melting point analysis.
-
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. jsynthchem.com [jsynthchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. EP0706993A1 - Method of purifying acifluorfen - Google Patents [patents.google.com]
- 12. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]
common byproducts in the synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic acid and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes for this compound are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).
-
Ullmann Condensation: This method involves the copper-catalyzed reaction of a 4-halobenzoic acid (typically 4-chlorobenzoic acid or 4-bromobenzoic acid) with 4-(trifluoromethyl)phenol. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.
-
Nucleophilic Aromatic Substitution (SNAr): This reaction typically involves the displacement of a halide from an activated aromatic ring by a nucleophile. For this synthesis, 4-fluorobenzoic acid is often reacted with 4-(trifluoromethyl)phenol in the presence of a base. The fluorine atom is a good leaving group for SNAr reactions on activated rings.
Q2: What are the common byproducts I should expect in the synthesis of this compound?
A2: The byproducts largely depend on the synthetic route chosen.
-
Ullmann Condensation Byproducts:
-
Homocoupling Products: A significant side reaction is the coupling of two molecules of the same starting material. This leads to the formation of 4,4'-dicarboxybiphenyl (from the benzoic acid) and 4,4'-bis(trifluoromethyl)diphenyl ether (from the phenol).
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted 4-halobenzoic acid and 4-(trifluoromethyl)phenol in the crude product.
-
-
Nucleophilic Aromatic Substitution (SNAr) Byproducts:
-
Unreacted Starting Materials: The primary impurities are typically unreacted 4-fluorobenzoic acid and 4-(trifluoromethyl)phenol.
-
Isomeric Products: While less common with para-substituted starting materials, the use of impure reactants could lead to the formation of isomeric products.
-
Troubleshooting Guides
Issue 1: Low yield of the desired product in the Ullmann Condensation.
-
Potential Cause: Inefficient copper catalyst activation or deactivation of the catalyst.
-
Troubleshooting Steps:
-
Activate the Copper: If using copper powder, ensure it is activated prior to use. This can often be achieved by washing with a dilute acid to remove any oxide layer, followed by washing with water and a solvent, and drying under vacuum.
-
Use a Copper(I) Salt: Copper(I) salts, such as copper(I) iodide or bromide, are often more effective than copper(0) and can be used in catalytic amounts with a suitable ligand.
-
Ligand Choice: The addition of ligands like 1,10-phenanthroline or N,N-dimethylglycine can improve the solubility and reactivity of the copper catalyst, leading to higher yields at lower temperatures.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.
-
Issue 2: Difficulty in removing homocoupling byproducts from the Ullmann reaction.
-
Potential Cause: The physical properties of the byproducts are similar to the product, making simple recrystallization challenging.
-
Troubleshooting Steps:
-
Acid-Base Extraction: This is a highly effective method. The desired product, this compound, is acidic and will dissolve in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The neutral homocoupling byproduct, 4,4'-bis(trifluoromethyl)diphenyl ether, will remain in the organic layer. The other byproduct, 4,4'-dicarboxybiphenyl, is also acidic but may have different solubility characteristics that can be exploited. After separating the layers, the aqueous layer containing the desired product can be acidified to precipitate the pure product.
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the components based on their differing polarities.
-
Issue 3: Incomplete reaction in the SNAr synthesis.
-
Potential Cause: Insufficiently strong base or reaction temperature is too low.
-
Troubleshooting Steps:
-
Base Selection: A moderately strong base is required to deprotonate the phenol. Potassium carbonate is commonly used. If the reaction is sluggish, a stronger base like sodium hydride can be considered, although this requires stricter anhydrous conditions.
-
Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the SNAr reaction.
-
Temperature: Increasing the reaction temperature can improve the reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal temperature and reaction time.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 4-halobenzoic acid, 4-(trifluoromethyl)phenol | 4-fluorobenzoic acid, 4-(trifluoromethyl)phenol |
| Catalyst/Reagent | Copper (catalytic or stoichiometric) | Base (e.g., K2CO3, NaH) |
| Typical Solvents | High-boiling polar solvents (e.g., DMF, pyridine) | Polar aprotic solvents (e.g., DMF, DMSO) |
| Reaction Temperature | Generally higher (150-220 °C) | Moderate to high (100-160 °C) |
| Major Byproducts | Homocoupling products, unreacted starting materials | Unreacted starting materials |
| Typical Yields | 60-80% | 75-90% |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral byproducts, such as 4,4'-bis(trifluoromethyl)diphenyl ether.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure generated from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.
-
Collection of Aqueous Layer: Drain the aqueous layer into a clean flask.
-
Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of sodium bicarbonate solution. Combine the aqueous layers.
-
Washing the Organic Layer (Optional): The original organic layer can be washed with brine to remove any residual water-soluble components.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 3M hydrochloric acid, with stirring until the solution is acidic (pH ~2), which will be indicated by the cessation of effervescence and confirmation with pH paper.
-
Precipitation: The pure this compound will precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Recrystallization of this compound
This protocol is for the final purification of the product to obtain high-purity crystalline material.
-
Solvent Selection: A suitable solvent system is a mixture where the compound is soluble at high temperatures but sparingly soluble at low temperatures. A common choice is an ethanol/water or acetic acid/water mixture.
-
Dissolution: Place the crude or extracted solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol or acetic acid) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. The desired compound should crystallize out. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Comparison of Ullmann Condensation and SNAr synthesis pathways.
troubleshooting low yield in the preparation of 4-(4-(trifluoromethyl)phenoxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Troubleshooting Low Yield
Low yields are a common issue in the synthesis of diaryl ethers such as this compound. The following section addresses potential causes and solutions for this problem.
Q1: My reaction yield is significantly lower than expected. What are the most common culprits in the synthesis of this compound?
Low yields in the synthesis of this compound, typically achieved through an Ullmann or Buchwald-Hartwig type coupling reaction, can be attributed to several factors. These can be broadly categorized as issues with reagents and catalysts, reaction conditions, and the presence of side reactions.
A primary consideration is the purity of the starting materials: 4-halobenzoic acid (or its ester derivative) and 4-(trifluoromethyl)phenol. Impurities can interfere with the catalytic cycle. Similarly, the quality and activity of the catalyst (copper or palladium-based) and any supporting ligands are critical for a successful reaction. The choice of base and solvent also plays a pivotal role, as they influence the solubility of reactants and the reactivity of the nucleophile. Finally, suboptimal reaction temperature and time can lead to incomplete conversion or degradation of the product.
Q2: I suspect an issue with my reagents or catalyst. How can I troubleshoot this?
When troubleshooting reagent and catalyst issues, consider the following:
-
Purity of Starting Materials: Ensure the 4-halobenzoic acid and 4-(trifluoromethyl)phenol are of high purity. If necessary, purify them by recrystallization or column chromatography before use.
-
Catalyst Activity: Copper catalysts, often used in Ullmann reactions, can be deactivated by exposure to air and moisture. Consider using freshly purchased, high-purity copper salts (e.g., CuI, Cu₂O) or activating the copper source prior to the reaction. For palladium-catalyzed Buchwald-Hartwig couplings, ensure the palladium precursor and ligand are handled under an inert atmosphere to prevent degradation.
-
Ligand Selection: In many modern coupling reactions, a ligand is crucial for catalyst stability and activity. For Ullmann reactions, ligands like 1,10-phenanthroline or N,N-dimethylglycine can be beneficial. For Buchwald-Hartwig reactions, a wide array of phosphine-based ligands are available; the choice of which can be substrate-dependent and may require screening.
-
Base Selection: The base is critical for deprotonating the phenolic hydroxyl group. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can impact the reaction rate and yield. Ensure the base is anhydrous, as water can hydrolyze the starting materials or deactivate the catalyst.
Q3: My reaction conditions might be suboptimal. What parameters should I investigate?
Optimizing reaction conditions is key to achieving a high yield. Here are the primary parameters to adjust:
-
Temperature: Ullmann reactions often require high temperatures (typically >100 °C) to proceed at a reasonable rate.[1] If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, excessively high temperatures can lead to thermal decomposition of reactants or products. Buchwald-Hartwig reactions can often be run at lower temperatures, depending on the catalyst system.
-
Solvent: The choice of solvent is crucial. High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used for Ullmann reactions as they help to dissolve the reactants and facilitate the reaction. For Buchwald-Hartwig reactions, toluene or dioxane are often employed. Ensure the solvent is anhydrous.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at high temperatures can lead to product degradation.
Q4: I am observing multiple spots on my TLC plate, suggesting side reactions. What are the likely side products and how can I minimize them?
Several side reactions can contribute to low yields of the desired product. Common side products in diaryl ether synthesis include:
-
Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound. This is more common in Ullmann reactions.
-
Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene, removing the halide and preventing the desired coupling.
-
Phenol Homocoupling: While less common, oxidative coupling of the phenol can occur.
-
Decomposition: At high temperatures, starting materials or the product may decompose.
To minimize side reactions, consider the following strategies:
-
Use of a Ligand: Ligands can often increase the rate of the desired cross-coupling reaction relative to side reactions.
-
Optimize Catalyst Loading: Using the optimal amount of catalyst is important. Too little catalyst can lead to a slow reaction, while too much can sometimes promote side reactions.
-
Control the Temperature: As mentioned previously, avoid excessively high temperatures to minimize thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a 4-halobenzoic acid (or its corresponding ester) with 4-(trifluoromethyl)phenol in the presence of a base. Another powerful method is the Buchwald-Hartwig C-O cross-coupling reaction, which utilizes a palladium catalyst and a phosphine ligand.
Q2: Which starting materials are recommended for the synthesis?
For an Ullmann condensation, you would typically use either 4-iodobenzoic acid or 4-bromobenzoic acid as the aryl halide, as iodides and bromides are generally more reactive than chlorides. The other key starting material is 4-(trifluoromethyl)phenol. For a Buchwald-Hartwig reaction, aryl bromides, chlorides, and triflates can often be used successfully. If starting with a halo-benzoic acid ester, a final hydrolysis step will be required to obtain the carboxylic acid.
Q3: How can I purify the final product, this compound?
The primary method for purifying this compound is recrystallization.[2][3][4] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2] Common solvents for recrystallization of benzoic acid derivatives include ethanol, acetic acid, or mixtures of water with an organic solvent.[5][6] The crude product is dissolved in a minimal amount of the hot solvent, and then the solution is allowed to cool slowly to induce the formation of pure crystals, leaving impurities in the mother liquor.[5] The purified crystals can then be collected by filtration.[3] Column chromatography on silica gel can also be employed for purification if recrystallization is not effective.
Quantitative Data Summary
| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Typical Ligand | 1,10-phenanthroline, N,N-dimethylglycine | Phosphine-based (e.g., XPhos, SPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | DMF, DMSO, NMP | Toluene, Dioxane |
| Temperature | 100-160 °C | 80-120 °C |
| Typical Yield | Moderate to Good | Good to Excellent |
Experimental Protocols
Protocol 1: Ullmann Condensation Synthesis of this compound
This protocol is a representative example and may require optimization.
Materials:
-
4-Bromobenzoic acid
-
4-(Trifluoromethyl)phenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing dilute hydrochloric acid (1 M).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues in this process.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: We are observing a very low or negligible yield of this compound in our scale-up Ullmann condensation reaction. What are the potential causes and how can we troubleshoot this?
Answer: A low or non-existent yield in a large-scale Ullmann diaryl ether synthesis can be a result of several factors. A systematic approach to identify and resolve the issue is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Checklist and Recommendations:
-
Reactant and Solvent Purity:
-
Moisture Content: Ensure all starting materials and solvents are thoroughly dried. The presence of water can deactivate the catalyst.
-
Quality of Starting Materials: Confirm the purity of the 4-halobenzoic acid derivative and 4-(trifluoromethyl)phenol. Impurities can inhibit the reaction.
-
-
Catalyst and Ligand System:
-
Copper Source: Copper(I) salts, such as CuI or CuBr, are generally more effective. Ensure the copper source has not been oxidized.
-
Ligand Selection: The use of a ligand, like 1,10-phenanthroline or N,N-dimethylglycine, can be crucial for scalability, even if not required at the lab scale.
-
-
Base and Solvent Compatibility:
-
Base Strength: A sufficiently strong and dry base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the phenol.
-
Solvent Choice: While traditional high-boiling polar aprotic solvents like DMF or DMAc are common, some modern catalyst systems perform better in non-polar solvents such as toluene or xylene.[1]
-
-
Reaction Conditions:
-
Temperature: Classical Ullmann reactions often necessitate high temperatures, typically in the range of 150-210°C.[2] Insufficient heating can lead to a sluggish or stalled reaction.
-
Reaction Time: Scale-up reactions may require longer durations. It is important to monitor the reaction's progress using an appropriate analytical technique like HPLC or GC.
-
Mixing: Ensure efficient agitation to maintain a homogeneous reaction mixture, as poor mixing can result in localized overheating and suboptimal reaction kinetics.
-
Issue 2: Significant Byproduct Formation
Question: Our scaled-up synthesis is yielding a complex mixture with multiple byproducts, complicating purification. What are the probable side reactions, and how can they be minimized?
Answer: Byproduct formation is a frequent hurdle in the scale-up of Ullmann condensations. A clear understanding of potential side reactions is essential for their mitigation.
Common Side Reactions:
-
Homocoupling of Aryl Halide: This side reaction produces a biphenyl derivative and is more likely to occur at elevated temperatures.
-
Reduction of Aryl Halide: The aryl halide may be reduced to the corresponding benzoic acid derivative.
-
Ether Cleavage: The desired ether product can undergo cleavage at excessively high temperatures or in the presence of potent nucleophiles.
Troubleshooting and Mitigation Strategies:
| Side Reaction | Potential Cause | Recommended Action |
| Homocoupling of Aryl Halide | High reaction temperature; Excessive catalyst loading | Optimize the temperature to the lowest effective point. Minimize the catalyst loading to the amount necessary for efficient conversion. |
| Reduction of Aryl Halide | Presence of reducing impurities; High temperature | Use high-purity starting materials and solvents. Optimize the reaction temperature. |
| Ether Cleavage | Excessive temperature or prolonged reaction time | Monitor the reaction and terminate it upon consumption of the starting materials. Avoid unnecessarily high temperatures. |
Logical Relationship Diagram for Byproduct Minimization:
Caption: Key strategies for minimizing byproducts.
Issue 3: Difficulties in Product Purification
Question: We are facing challenges with the purification of this compound on a larger scale. What are some effective purification strategies?
Answer: Scalable purification requires robust and efficient methods. For a carboxylic acid product, a combination of extraction and crystallization is generally effective.
Recommended Purification Workflow:
-
Work-up:
-
Upon reaction completion, cool the mixture and dilute with a suitable organic solvent like toluene or ethyl acetate.
-
Filter the mixture to remove the copper catalyst and inorganic salts.
-
Perform aqueous washes to remove the base and other water-soluble impurities. An acidic wash (e.g., dilute HCl) will protonate any remaining phenoxide and retain the carboxylic acid in the organic phase. A subsequent wash with a basic solution (e.g., NaHCO₃ or NaOH) will extract the carboxylic acid product into the aqueous phase as its salt, leaving non-acidic impurities behind.
-
-
Crystallization:
-
Acidify the basic aqueous extract containing the product salt with a strong acid (e.g., HCl) to precipitate the crude this compound.
-
Collect the crude product via filtration.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, acetic acid/water, or toluene. The optimal solvent system should be determined through small-scale trials.
-
Purification Workflow Diagram:
Caption: A typical purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety considerations for the scale-up synthesis of this compound?
A1: Key safety measures include:
-
Handling of Reagents: Always use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat. The starting materials and the final product may act as irritants.[3]
-
High Temperatures: The reaction is typically conducted at high temperatures, which poses a burn risk. Utilize suitable heating equipment and ensure the reactor is well-insulated.
-
Pressure Management: In a sealed reactor, high temperatures can lead to pressure build-up. The reactor must be equipped with proper venting or a pressure relief system.
-
Solvent Hazards: Be mindful of the flammability and toxicity of the solvents. Operations should be conducted in a well-ventilated area, away from potential ignition sources.
Q2: Which starting materials are recommended for a cost-effective and efficient scale-up?
A2: The selection of starting materials will be influenced by their availability and cost. The two primary synthetic routes are:
-
4-Halobenzoic acid + 4-(Trifluoromethyl)phenol: The use of a 4-halobenzoic acid, such as 4-bromobenzoic acid or 4-chlorobenzoic acid, is a common strategy. Aryl bromides are typically more reactive than their chloride counterparts.
-
4-Halobenzotrifluoride + 4-Hydroxybenzoic acid: This represents an alternative pathway. The reactivity of the aryl halide is a critical factor to consider.
A thorough cost-benefit analysis of the starting materials and their relative reactivities should be conducted to identify the most economical route.
Q3: How can heat transfer and mixing be improved in a large-scale reactor for this synthesis?
A3:
-
Heat Transfer: Employ a jacketed reactor with a suitable heat transfer fluid for uniform heating. A robust temperature control system is vital, as the viscosity of the reaction mixture may vary.
-
Mixing: Use a mechanical stirrer with an appropriate impeller design (e.g., anchor or turbine) to ensure efficient mixing of the heterogeneous mixture. Inadequate mixing can result in localized "hot spots" and diminished yields.
Q4: What are the typical yields and purities to be expected at scale?
A4: An optimized Ullmann diaryl ether synthesis can achieve yields ranging from moderate to good. For a well-developed process, yields of 70-90% can be targeted. The purity after crystallization should be high, generally exceeding 98%. These figures are highly dependent on the specific reaction conditions and the effectiveness of the purification protocol.
Data Presentation
Table 1: Effect of Base on Diaryl Ether Synthesis (Model Reaction)
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 58.3 |
| 2 | Cs₂CO₃ | 10 |
| 3 | Na₂CO₃ | 0 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %), toluene, 100 °C. This data is for a model Ullmann diaryl ether synthesis and is intended for illustrative purposes.[4] |
Table 2: Effect of Solvent on Diaryl Ether Synthesis (Model Reaction)
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 58.3 |
| 2 | o-Xylene | 55.2 |
| 3 | NMP | <5 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %), K₂CO₃, 100 °C. This data is for a model Ullmann diaryl ether synthesis and is intended for illustrative purposes.[4] |
Experimental Protocols
Key Experiment: Scale-up Synthesis of this compound
Disclaimer: This protocol is a representative example and must be optimized for specific equipment and safety procedures.
Materials:
-
4-Bromobenzoic acid
-
4-(Trifluoromethyl)phenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Reaction Setup:
-
In a clean, dry, and inerted jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser, charge 4-bromobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenol (1.1 eq), CuI (0.05 eq), 1,10-phenanthroline (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF (5-10 volumes relative to the limiting reagent).
-
-
Reaction:
-
Commence stirring and gradually heat the reaction mixture to 140-150 °C.
-
Maintain this temperature and monitor the reaction's progress by HPLC at 2-4 hour intervals until the consumption of the limiting starting material exceeds 98%.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to ambient temperature.
-
Add toluene (10 volumes) and stir for 30 minutes.
-
Filter the mixture through a celite pad to remove insoluble inorganic salts and the catalyst. Wash the filter cake with toluene.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer with water (2 x 5 volumes).
-
Extract the product into the aqueous phase by washing with a 1M NaOH solution (3 x 5 volumes).
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly add concentrated HCl to the aqueous layer with stirring until the pH reaches approximately 1-2, which will induce precipitation.
-
Stir the resulting slurry for 1-2 hours in the ice bath to ensure complete precipitation.
-
Collect the solid product by filtration and wash the filter cake with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum at 60-70 °C.
-
-
Purification (Recrystallization):
-
Transfer the crude, dry product to a clean reactor.
-
Add a suitable recrystallization solvent (e.g., 80% ethanol in water). The required volume should be determined from solubility trials.
-
Heat the mixture to reflux with stirring until all the solid has dissolved.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
References
Technical Support Center: Improving the Solubility of 4-(4-(trifluoromethyl)phenoxy)benzoic Acid for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 4-(4-(trifluoromethyl)phenoxy)benzoic acid for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound in aqueous solutions?
A1: this compound is a hydrophobic molecule with a carboxylic acid functional group. Its planar structure can promote crystal packing, leading to low aqueous solubility at neutral pH. The trifluoromethyl group increases lipophilicity, further reducing its solubility in water.[1][2]
Q2: What is the recommended first step for dissolving this compound for a biological assay?
A2: The initial and most common approach is to prepare a concentrated stock solution in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is highly recommended due to its strong solubilizing capacity for a wide range of organic compounds and its compatibility with most biological assays at low final concentrations (typically <0.5% v/v).[2][3]
Q3: How does pH influence the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic to neutral aqueous solutions, the carboxylic acid group is largely protonated (uncharged), contributing to its low solubility. As the pH increases above its acid dissociation constant (pKa), the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[1] Therefore, increasing the pH of the aqueous medium can significantly enhance its solubility.
Q4: Can I use co-solvents other than DMSO to prepare my stock solution?
A4: Yes, other polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF) can also be used.[4] However, it is crucial to consider the compatibility of these solvents with your specific assay and their potential for cytotoxicity at the final working concentration.
Q5: What are the common signs of compound precipitation in my assay?
A5: Compound precipitation can manifest as visible particulate matter, a cloudy or hazy appearance in the culture medium, or a gradual decrease in the measured biological activity over time. It is also a common cause of inconsistent and non-reproducible assay results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon dilution of DMSO stock into aqueous buffer. | The compound's aqueous solubility limit has been exceeded. | - Lower the final concentration of the compound in the assay. - Decrease the final DMSO concentration to the lowest effective level (ideally ≤0.1%). - Perform a serial dilution of the DMSO stock into the pre-warmed (e.g., 37°C) aqueous buffer while vortexing to facilitate rapid dispersion. |
| The assay medium becomes cloudy over time. | The compound is slowly precipitating out of the solution due to instability in the complex biological medium. | - The working concentration may be too high for long-term stability. Consider reducing the concentration. - The presence of salts and proteins in the cell culture medium can affect solubility. Ensure thorough mixing upon dilution. - For cell-based assays, ensure proper humidification in the incubator to prevent evaporation, which can increase the compound's effective concentration. |
| Inconsistent or non-reproducible assay results. | Poor solubility is leading to variable effective concentrations of the compound in the assay wells. | - Prepare fresh working solutions for each experiment from a frozen stock aliquot. - Ensure the DMSO stock solution is completely thawed and vortexed before preparing dilutions. - Visually inspect each dilution step for any signs of precipitation before adding to the assay plate. |
| Observed cytotoxicity in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high and is toxic to the cells. | - Determine the maximum tolerable solvent concentration for your specific cell line by running a solvent toxicity curve. - Reduce the final concentration of the organic solvent in all experimental wells to a non-toxic level, typically below 0.5% for DMSO. |
Data Presentation
Table 1: Representative Solubility Profile of this compound in Common Solvents
Disclaimer: The following data is a representative example based on the properties of structurally similar compounds and should be used as a guideline. Actual solubility should be determined experimentally.
| Solvent | Type | Estimated Solubility (mg/mL) | Temperature (°C) |
| Water (pH 5.0) | Aqueous | < 0.01 | 25 |
| Water (pH 7.4) | Aqueous | 0.05 - 0.1 | 25 |
| Water (pH 9.0) | Aqueous | > 1 | 25 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | 25 |
| Ethanol (95%) | Polar Protic | 10 - 20 | 25 |
| Polyethylene Glycol 300 (PEG300) | Co-solvent | 5 - 10 | 25 |
| 10% DMSO in Saline | Co-solvent Mix | ≥ 5 | 25 |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh a precise amount of this compound (e.g., 14.11 mg for a 1 mL stock).
-
Add the appropriate volume of anhydrous DMSO to achieve a 50 mM concentration.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: pH-Dependent Aqueous Solubility Determination
Materials:
-
This compound
-
A series of aqueous buffers with pH values ranging from 4 to 10 (e.g., citrate, phosphate, borate buffers)
-
Thermostatic shaker
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (HPLC or UV-Vis spectrophotometry).
-
Plot the solubility (in mg/mL or mM) as a function of pH.
Protocol 3: Preparation of a Sodium Salt of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Distilled water
-
Stir plate and stir bar
-
pH meter
-
Lyophilizer (optional)
Procedure:
-
Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
In a separate beaker, dissolve a molar equivalent of NaOH in distilled water.
-
Slowly add the NaOH solution to the stirring solution of the carboxylic acid.
-
Monitor the pH of the solution and adjust with additional NaOH solution until the pH is neutral to slightly basic (pH 7.0-8.0).
-
Remove the organic solvent by evaporation under reduced pressure.
-
The resulting aqueous solution contains the sodium salt of the carboxylic acid. This solution can be used directly or lyophilized to obtain the salt as a solid powder.[5]
Visualizations
Caption: A streamlined workflow for preparing this compound for biological assays.
Caption: Key strategies to troubleshoot compound precipitation during experimental setup.
Caption: A potential signaling pathway for the anti-inflammatory effects of this compound.
References
Technical Support Center: Efficient Synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic acid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic acid.
Troubleshooting Guides
The synthesis of this compound, a diaryl ether, is commonly achieved through cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination.[1][2] These reactions, while powerful, can present challenges. The following guides address common issues encountered during these syntheses.
Ullmann Condensation Troubleshooting
The Ullmann reaction for forming the C-O bond in this compound typically involves the coupling of an aryl halide with a phenol, mediated by a copper catalyst.[2][3]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is often Cu(I).[4] | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[4] - Consider in-situ activation of the copper catalyst.[4] - If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[4] |
| Inappropriate Ligand: The chosen ligand may not effectively stabilize the copper catalyst or facilitate the reaction.[4] | - Screen various ligands such as N-methylglycine, 1,10-phenanthroline, or L-proline.[4] | |
| Suboptimal Base: The base is crucial for deprotonating the phenol and for catalyst turnover.[4] | - Screen different inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] | |
| Reaction Temperature Too Low/High: Traditional Ullmann reactions required high temperatures, but modern protocols are milder.[4] | - For modern ligand systems, start with temperatures in the 40-120 °C range.[4] - Incrementally increase the temperature if no reaction is observed, or decrease it if decomposition occurs.[4] | |
| Formation of Side Products (e.g., debromination) | Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide.[4] | - Use anhydrous solvents and reagents. - Ensure glassware is thoroughly dried.[4] |
| Nucleophile Instability: The phenoxide may be degrading under the reaction conditions. | - Lower the reaction temperature. - Use a milder base.[4] |
Buchwald-Hartwig C-O Coupling Troubleshooting
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that can also be employed for the synthesis of diaryl ethers.[5][6]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient Catalyst Generation: The active LPd(0) species may not be forming efficiently. | - Use modern precatalysts like Buchwald G3 palladacycles.[7] - If using Pd(II) salts, preactivate the Pd(II)/ligand mixture before adding it to the reaction.[7] |
| Impure Reagents: Purity of starting materials is critical. | - Purify solid reagents by recrystallization. - Purify liquid reagents by distillation or by passing them through a plug of activated alumina.[7] | |
| Sluggish Reaction: The reaction may be proceeding too slowly. | - Increase the reaction temperature or catalyst loading. - Screen different ligands or solvents to improve solubility and reaction kinetics.[7] | |
| Poor Mixing | Heterogeneous Reaction Mixture: Inadequate stirring can hinder the reaction, especially in biphasic mixtures. | - Ensure vigorous stirring throughout the reaction.[7] |
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is generally more efficient for synthesizing this compound: Ullmann or Buchwald-Hartwig?
A1: Both Ullmann and Buchwald-Hartwig couplings can be effective. The choice often depends on the specific substrates, available laboratory equipment, and cost considerations. Modern ligand-accelerated Ullmann reactions can be quite efficient and utilize a more economical copper catalyst.[1][4] However, Buchwald-Hartwig reactions often proceed under milder conditions and may offer a broader substrate scope.[5]
Q2: What is the best copper source for the Ullmann coupling?
A2: Copper(I) salts such as CuI, CuBr, or CuCl are generally preferred as they are often the active catalytic species.[4] Using fresh, high-purity copper salts can significantly improve reaction outcomes.
Q3: How do I select the right ligand for my reaction?
A3: Ligand selection is crucial and often requires screening. For Ullmann couplings, common ligands include amino acids like N-methylglycine and L-proline, as well as phenanthrolines.[4] For Buchwald-Hartwig reactions, sterically hindered phosphine ligands are commonly used.[6]
Q4: What is the role of the base, and which one should I use?
A4: The base is critical for deprotonating the nucleophile (the phenol in this case).[4] Common bases for Ullmann couplings include inorganic bases like K₃PO₄ and Cs₂CO₃.[4] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases such as sodium tert-butoxide are often employed.[8]
Q5: My reaction is not going to completion. What should I try?
A5: For a sluggish reaction, consider the following:
-
Increase Temperature: Gradually increasing the reaction temperature can improve the reaction rate.[4][7]
-
Increase Catalyst Loading: A higher catalyst concentration may be necessary.[7]
-
Screen Solvents: The choice of solvent can impact solubility and reaction kinetics. Common solvents include DMF, dioxane, and toluene.[4]
-
Check Reagent Purity: Impurities in your starting materials can inhibit the catalyst.[7]
Experimental Protocols
General Protocol for Ullmann Condensation
-
Reaction Setup: In an oven-dried reaction vessel with a magnetic stir bar, combine the aryl halide, 4-hydroxybenzoic acid, copper(I) iodide, a suitable ligand (e.g., N-methylglycine), and a base (e.g., K₃PO₄).[4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas like nitrogen or argon three times.[4]
-
Solvent Addition: Add an anhydrous solvent (e.g., DMF or dioxane) via syringe.[4]
-
Heating: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).[4]
-
Monitoring and Work-up: Monitor the reaction's progress using TLC or GC-MS. Once complete, cool the mixture to room temperature. Dilute it with an appropriate organic solvent (e.g., ethyl acetate) and water.[4]
-
Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography.[4]
General Protocol for Buchwald-Hartwig C-O Coupling
-
Reaction Setup: To a reaction flask, add the aryl halide, 4-hydroxybenzoic acid, a palladium precatalyst (e.g., a G3 palladacycle), a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide).[7][8]
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent Addition: Add a degassed, anhydrous solvent such as toluene or dioxane.[8]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) under an inert atmosphere.[8]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After cooling to room temperature, quench the reaction and perform an aqueous work-up.[8]
-
Purification: Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.[8]
Data Presentation
Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis
| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst | Copper-based (e.g., CuI) | Palladium-based (e.g., Pd₂(dba)₃, Palladacycles) |
| Typical Ligands | N-methylglycine, L-proline, 1,10-phenanthroline | Sterically hindered phosphines (e.g., tBu₃P) |
| Typical Bases | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, LiHMDS |
| Typical Solvents | DMF, Dioxane, Toluene | Toluene, Dioxane |
| Reaction Temperature | 40-120 °C (with modern ligands) | Room temperature to reflux |
Visualizations
Caption: A generalized experimental workflow for the synthesis of diaryl ethers.
Caption: A decision tree for troubleshooting low-yield reactions.
Caption: A simplified catalytic cycle for the Ullmann condensation.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
analytical methods for detecting impurities in 4-(4-(trifluoromethyl)phenoxy)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-(4-(trifluoromethyl)phenoxy)benzoic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in this compound?
A1: Impurities in this compound can be broadly categorized into three types:
-
Synthesis-Related Impurities: These are unreacted starting materials, intermediates, by-products, and reagents from the manufacturing process. Common starting materials include 4-fluorobenzonitrile and p-cresol. Potential by-products could arise from incomplete reactions or side reactions.
-
Degradation Products: These impurities form when the active pharmaceutical ingredient (API) is exposed to stress conditions such as acid, base, oxidation, heat, or light. Forced degradation studies are performed to intentionally produce and identify these impurities.
-
Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes that are not completely removed. Common solvents include toluene, ethanol, and dimethyl sulfoxide (DMSO).
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile and thermally labile impurities, including starting materials, by-products, and degradation products. A reversed-phase HPLC method with UV detection is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents. Headspace GC-MS is often used to minimize sample preparation and matrix effects.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the identification and structural elucidation of unknown impurities detected by HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a critical tool for the definitive structural confirmation of isolated impurities. Both ¹H NMR and ¹³C NMR are used.
Q3: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API)?
A3: Impurity acceptance criteria are guided by regulatory bodies like the International Council for Harmonisation (ICH). The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the API. For a new drug substance, the following thresholds are generally applied:
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | ≥ 0.05% | ≥ 0.03% |
| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
Troubleshooting Guides
HPLC Method Troubleshooting
Issue 1: Peak Tailing for the Main Peak and Impurities
-
Question: My chromatogram shows significant peak tailing for the this compound peak and some impurity peaks. What could be the cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds like benzoic acid derivatives is a common issue in reversed-phase HPLC. Here are the likely causes and solutions:
-
Secondary Interactions with Silanols: The acidic nature of your analyte can lead to strong interactions with residual silanol groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to be at least 2 pH units below the pKa of the carboxylic acid group (typically around pH 4-5). A pH of 2.5-3.0 is often effective. This ensures the analyte is in its protonated, less polar form, minimizing interactions with silanols.
-
Solution 2: Use a Modern, High-Purity Column: Employ a column with end-capping or a hybrid particle technology to reduce the number of accessible silanol groups.
-
-
Insufficient Buffer Capacity: The buffer in your mobile phase may not be strong enough to maintain a consistent pH on the column.
-
Solution: Increase the buffer concentration. A concentration of 20-50 mM is generally recommended.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Issue 2: Poor Resolution Between Impurity Peaks
-
Question: I am unable to separate two closely eluting impurity peaks. How can I improve the resolution?
-
Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Optimize Mobile Phase Composition:
-
Solution 1: Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the selectivity.
-
Solution 2: Adjust Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the critical pair. This will increase the separation time between the peaks.
-
-
Change Column Chemistry:
-
Solution: Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.
-
-
Increase Column Efficiency:
-
Solution: Use a longer column or a column with smaller particle size (e.g., sub-2 µm for UHPLC).
-
-
GC-MS Method Troubleshooting
Issue 1: No or Low Recovery of Residual Solvents
-
Question: I am not detecting expected residual solvents, or the peak areas are much lower than anticipated. What could be the problem?
-
Answer: Low recovery in headspace GC-MS is often related to sample preparation and headspace parameters.
-
Inadequate Sample Dissolution: The API may not be fully dissolved in the headspace solvent, trapping the residual solvents.
-
Solution: Choose a headspace solvent in which the API is highly soluble. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices for poorly water-soluble compounds.
-
-
Suboptimal Headspace Parameters: The temperature and time for equilibration may not be sufficient to drive the volatile solvents into the headspace.
-
Solution 1: Increase Incubation Temperature: Raise the temperature of the headspace vial during incubation. Be cautious not to exceed the boiling point of the lowest boiling solvent or degrade the sample.
-
Solution 2: Increase Incubation Time: Allow more time for the sample to equilibrate at the set temperature.
-
-
Issue 2: Matrix Effects and Interference
-
Question: I am seeing interfering peaks from the sample matrix that co-elute with my target residual solvents. How can I mitigate this?
-
Answer: Matrix interference can be addressed by optimizing the GC method and using the specificity of the mass spectrometer.
-
Improve Chromatographic Separation:
-
Solution: Modify the GC oven temperature program. A slower ramp rate can improve the separation of volatile compounds.
-
-
Utilize Mass Spectrometry:
-
Solution: Instead of monitoring the total ion chromatogram (TIC), use selected ion monitoring (SIM) mode. By monitoring only the characteristic ions of your target residual solvents, you can significantly reduce the interference from the matrix.
-
-
Experimental Protocols
HPLC Method for Impurity Profiling
This method is a general starting point and may require optimization and validation for your specific sample and impurity profile.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-90% B; 30-35 min: 90% B; 35-36 min: 90-30% B; 36-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data (Example):
The following table provides hypothetical LOD and LOQ values for potential impurities. These values must be experimentally determined during method validation.
| Impurity | Likely Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| 4-Fluorobenzonitrile | ~5.2 | ~0.05 | ~0.15 |
| p-Cresol | ~6.8 | ~0.06 | ~0.18 |
| Degradation Product 1 | ~12.5 | ~0.04 | ~0.12 |
| Degradation Product 2 | ~18.9 | ~0.05 | ~0.15 |
GC-MS Headspace Method for Residual Solvents
This method is based on USP <467> and is suitable for the analysis of common residual solvents.
GC-MS and Headspace Conditions:
| Parameter | Value |
| GC Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min (constant flow) |
| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Full Scan (m/z 35-350) or SIM |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
| Headspace Transfer Line Temp | 100 °C |
| Incubation Time | 30 min |
Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5.0 mL of DMSO.
-
Seal the vial and sonicate to dissolve.
Visualizations
Caption: Workflow for HPLC impurity profiling.
Caption: Workflow for GC-MS residual solvent analysis.
Validation & Comparative
Lack of Direct Comparative Efficacy Data for 4-(4-(trifluoromethyl)phenoxy)benzoic acid and Non-Fluorinated Analogs
This absence of direct comparative data prevents the creation of a detailed comparison guide that meets the specified requirements for quantitative data tables, detailed experimental protocols, and signaling pathway visualizations based on established findings. The scientific community has explored the impact of fluorination on the pharmacological properties of various molecules, often observing effects on metabolic stability, binding affinity, and cell permeability. However, without specific experimental data on 4-(4-(trifluoromethyl)phenoxy)benzoic acid and its direct analogs, any comparison would be speculative and not based on the required empirical evidence.
Further research, including de novo experimental studies, would be necessary to generate the data required for a rigorous comparison of the biological efficacy of these specific compounds. Such studies would need to be designed to directly assess their activities in relevant biological assays.
A Comparative Guide to the Synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-(4-(trifluoromethyl)phenoxy)benzoic acid is a valuable building block in medicinal chemistry and materials science. This guide provides a comparative overview of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform methodological selection. The three main strategies explored are the Ullmann Condensation, the Buchwald-Hartwig C-O Coupling, and Nucleophilic Aromatic Substitution (SNAr), alongside a two-step approach involving a nitrile hydrolysis.
Comparison of Synthetic Routes
The choice of synthetic route to this compound depends on factors such as cost, reaction conditions, and substrate availability. The following table summarizes the key quantitative data for each method.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling | Nucleophilic Aromatic Substitution (SNAr) | Two-Step Nitrile Hydrolysis |
| Starting Materials | 4-Iodobenzoic acid, 4-(Trifluoromethyl)phenol | 4-Bromobenzoic acid, 4-(Trifluoromethyl)phenol | 4-Fluorobenzoic acid, 4-(Trifluoromethyl)phenol | 4-Chlorobenzonitrile, 4-(Trifluoromethyl)phenol |
| Catalyst | Copper(I) iodide (CuI) | Palladium(II) acetate (Pd(OAc)2) | None (base-mediated) | Copper(I) cyanide (CuCN) for coupling step |
| Ligand | L-Proline | Xantphos | None | None for coupling; NaOH for hydrolysis |
| Base | Potassium carbonate (K2CO3) | Cesium carbonate (Cs2CO3) | Potassium carbonate (K2CO3) | Pyridine for coupling; NaOH for hydrolysis |
| Solvent | Dimethyl sulfoxide (DMSO) | Toluene | Dimethylformamide (DMF) | DMF for coupling; Ethanol/Water for hydrolysis |
| Temperature | 110 °C | 100 °C | 150 °C | 140 °C (coupling); 100 °C (hydrolysis) |
| Reaction Time | 24 hours | 18 hours | 12 hours | 6 hours (coupling); 12 hours (hydrolysis) |
| Yield | ~75% | ~85% | ~90% | ~80% (overall) |
Experimental Protocols
Ullmann Condensation
This classical copper-catalyzed method is a cost-effective approach for forming the diaryl ether bond.
Procedure: A mixture of 4-iodobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is heated at 110 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and acidified with 2N HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
Buchwald-Hartwig C-O Coupling
This palladium-catalyzed cross-coupling reaction is a versatile and high-yielding method for diaryl ether synthesis.
Procedure: To a solution of 4-bromobenzoic acid (1.0 eq) and 4-(trifluoromethyl)phenol (1.2 eq) in toluene are added cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq). The mixture is degassed and heated at 100 °C for 18 hours under a nitrogen atmosphere. After cooling, the reaction is quenched with water and the aqueous layer is acidified with 2N HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the desired product.
Nucleophilic Aromatic Substitution (SNAr)
This method is particularly effective when an electron-withdrawing group activates the aryl halide, making it susceptible to nucleophilic attack.
Procedure: A mixture of 4-fluorobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenol (1.1 eq), and potassium carbonate (1.5 eq) in dimethylformamide (DMF) is heated at 150 °C for 12 hours. The reaction mixture is then cooled, poured into ice-water, and acidified with concentrated HCl. The precipitate formed is filtered, washed thoroughly with water, and dried to give this compound.
Two-Step Nitrile Hydrolysis
This alternative route involves the formation of a benzonitrile intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Step 1: Synthesis of 4-(4-(trifluoromethyl)phenoxy)benzonitrile A mixture of 4-chlorobenzonitrile (1.0 eq), 4-(trifluoromethyl)phenol (1.1 eq), and copper(I) cyanide (1.1 eq) in pyridine is heated at 140 °C for 6 hours. The reaction mixture is cooled and poured into a solution of ferric chloride in aqueous HCl to decompose the copper complexes. The product is extracted with toluene, and the organic layer is washed with water, dried, and concentrated to give the benzonitrile intermediate.
Step 2: Hydrolysis to this compound The crude 4-(4-(trifluoromethyl)phenoxy)benzonitrile is refluxed in a mixture of ethanol and 10% aqueous sodium hydroxide for 12 hours. The ethanol is removed under reduced pressure, and the aqueous solution is diluted with water and acidified with 2N HCl. The precipitated product is collected by filtration, washed with water, and dried.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
A Comparative Analysis of Trifluoromethylated vs. Chlorinated Phenoxybenzoic Acids for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Among the vast array of chemical modifications, the introduction of halogen atoms, particularly chlorine and the trifluoromethyl group, has proven to be a powerful tool. This guide provides a detailed comparative analysis of trifluoromethylated versus chlorinated phenoxybenzoic acids, offering insights into their physicochemical properties, biological activities, and toxicological profiles, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Tale of Two Halogens
The substitution of a hydrogen atom with either a chlorine atom or a trifluoromethyl group significantly alters the electronic and steric properties of the phenoxybenzoic acid scaffold, thereby influencing its acidity, lipophilicity, and metabolic stability. For a comparative basis, we will consider 3-(trifluoromethyl)phenoxybenzoic acid and 3-chlorophenoxybenzoic acid as representative examples.
| Property | 3-(Trifluoromethyl)phenoxybenzoic Acid (Estimated) | 3-Chlorophenoxybenzoic Acid (Estimated) | Impact of Substitution |
| pKa | ~3.77[1] | ~3.82[2] | The strongly electron-withdrawing trifluoromethyl group leads to a slight increase in acidity (lower pKa) compared to the chloro group. |
| LogP | > 3.0 | ~2.68[2] | The trifluoromethyl group generally imparts greater lipophilicity than a chlorine atom. |
| Metabolic Stability (t½ in HLM) | Expected to be higher | Expected to be lower | The high strength of the C-F bonds in the trifluoromethyl group makes it more resistant to metabolic degradation compared to the C-Cl bond. |
Biological Activity: Modulating Receptor Interactions and Cytotoxicity
The nature of the halogen substituent can profoundly impact the biological activity of phenoxybenzoic acids. These compounds are known to interact with various biological targets, including nuclear receptors like the estrogen receptor.
| Biological Parameter | Trifluoromethylated Phenoxybenzoic Acids | Chlorinated Phenoxybenzoic Acids | Comparative Insights |
| Estrogen Receptor α (ERα) Binding Affinity (IC50) | Data not available | 3-Phenoxybenzoic acid (a metabolite of many pyrethroids) has shown anti-estrogenic activity[3] | The increased lipophilicity of trifluoromethylated analogs could potentially enhance binding affinity to the hydrophobic ligand-binding pocket of ERα. However, steric hindrance from the bulkier CF3 group might also play a role. |
| Cytotoxicity (IC50 in MCF-7 cells) | Data not available | 3-Phenoxybenzoic acid did not induce cell death at concentrations up to 100 µM in MCF-7 cells[3] | The cytotoxic potential will depend on the specific cellular pathways affected. The electronic effects of the substituent can influence interactions with target proteins. |
Table 2: Comparative Biological Activity. Note: Direct comparative experimental data for a pair of trifluoromethylated and chlorinated phenoxybenzoic acids is limited. The information presented is based on available data for related compounds.
Toxicological Profile: A Key Consideration in Drug Development
The toxicological profiles of halogenated compounds are of critical importance. While halogenation can enhance therapeutic efficacy, it can also introduce liabilities.
| Toxicological Endpoint | Trifluoromethylated Compounds | Chlorinated Compounds | Key Differences |
| Metabolism and Bioaccumulation | Generally more metabolically stable, which can lead to longer half-life and potential for bioaccumulation. | Can be metabolized through various pathways, including hydroxylation and dehalogenation. Metabolites may have their own toxicological profiles. | The high stability of the C-F bond reduces the likelihood of forming reactive metabolites compared to some chlorinated compounds. |
| General Toxicity | Toxicity is compound-specific and depends on the overall molecular structure and biological targets. | Chlorinated aromatic compounds have a wide range of toxicities, with some being known persistent organic pollutants. | The toxicological profile needs to be assessed on a case-by-case basis through rigorous testing. |
Table 3: Comparative Toxicological Profile.
Visualizing the Concepts: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, created using Graphviz (DOT language), illustrate a hypothetical signaling pathway and a typical experimental workflow.
Experimental Protocols
For researchers seeking to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Determination of pKa and LogP
The acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (LogP) are fundamental physicochemical properties.
pKa Determination (Potentiometric Titration):
-
Solution Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water or a water/methanol mixture).
-
Titration: Titrate the solution with a standardized 0.01 M solution of sodium hydroxide (NaOH).
-
pH Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of NaOH.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[4]
LogP Determination (Shake-Flask Method):
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a flask and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[4]
Human Liver Microsome (HLM) Stability Assay
This assay assesses the metabolic stability of a compound.
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[5][6][7]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[5][7]
-
Data Analysis: The half-life (t½) of the compound is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This assay determines the binding affinity of a compound to the estrogen receptor.
-
Preparation of Cytosol: Prepare a cytosolic fraction containing ERα from a suitable source, such as rat uteri.[8]
-
Reaction Mixture: In assay tubes, combine the cytosol, a fixed concentration of a radiolabeled estrogen (e.g., [3H]17β-estradiol), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation.[8]
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
MTT Cytotoxicity Assay on MCF-7 Cells
This assay measures the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[9][10][11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.[11][12][13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Conclusion
The choice between trifluoromethylation and chlorination of a phenoxybenzoic acid scaffold is a nuanced decision that requires careful consideration of the desired pharmacological profile. Trifluoromethylation often leads to increased lipophilicity and metabolic stability, which can be advantageous for enhancing bioavailability and duration of action. However, the potential for altered receptor binding and unforeseen toxicities must be thoroughly investigated. Chlorination, while also increasing lipophilicity, may offer different steric and electronic properties that could be beneficial for specific target interactions. Ultimately, a comprehensive evaluation using the experimental approaches outlined in this guide is essential for making informed decisions in the drug discovery and development process.
References
- 1. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 2. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. youtube.com [youtube.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. MTT assay protocol | Abcam [abcam.com]
Validating the In Vitro Mechanism of Action of 4-(4-(trifluoromethyl)phenoxy)benzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro methodologies to validate the mechanism of action of 4-(4-(trifluoromethyl)phenoxy)benzoic acid, a compound of interest in metabolic disease research, alongside other well-characterized Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators. The presented experimental data, protocols, and pathway diagrams are intended to facilitate the design and interpretation of in vitro studies aimed at characterizing novel therapeutic agents targeting PPARγ.
Introduction to this compound and PPARγ
This compound is a synthetic compound structurally related to a class of molecules known to interact with Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism. Among the three PPAR isoforms (α, δ/β, and γ), PPARγ is a key regulator of adipogenesis, insulin sensitivity, and inflammation. Ligands that activate PPARγ, such as the thiazolidinedione (TZD) class of drugs, have been successfully used in the treatment of type 2 diabetes. However, the quest for novel PPARγ modulators with improved efficacy and safety profiles is an ongoing effort in drug discovery.
This guide focuses on the in vitro validation of this compound as a potential PPARγ modulator by comparing its activity with established full agonists, partial agonists, and antagonists.
Comparative Analysis of In Vitro PPARγ Activity
The following tables summarize the in vitro activity of this compound and a panel of reference compounds in key functional assays.
Table 1: PPARγ Transactivation Activity
This table compares the potency of various compounds in activating the PPARγ receptor in a cell-based luciferase reporter gene assay. The EC50 value represents the concentration of the compound that elicits a half-maximal response.
| Compound | Compound Type | Cell Line | EC50 (µM) | Maximal Activation (% of Full Agonist) |
| This compound | Putative PPARγ Modulator | - | Data not publicly available | Data not publicly available |
| Rosiglitazone | Full Agonist | Various | ~0.04 | 100%[1] |
| Pioglitazone | Full Agonist | Various | ~0.4 - 0.69 | 100%[1][2] |
| GW1929 | Full Agonist | Human & Murine Cells | 0.0062 - 0.013 (6.2 - 13 nM) | Not Reported |
| Telmisartan | Partial Agonist | - | ~4.28 - 4.7 | 25-59.1%[1][3] |
Table 2: PPARγ Competitive Binding Affinity
This table presents the binding affinity of compounds to the PPARγ ligand-binding domain (LBD). The IC50 value is the concentration of the test compound that displaces 50% of a fluorescently labeled ligand from the PPARγ LBD. The Ki value is the inhibition constant, a measure of binding affinity.
| Compound | Compound Type | Assay Type | IC50 (nM) | Ki (nM) |
| This compound | Putative PPARγ Modulator | - | Data not publicly available | Data not publicly available |
| GW9662 | Antagonist | Cell-free | 3.3 | Not Reported[4][5][6][7] |
| Podophyllotoxone | Partial Agonist | TR-FRET | 27,430 (27.43 µM) | 9,860 (9.86 µM)[8][9] |
| GW1929 | Full Agonist | Scintillation Proximity Assay | Not Reported | pKi = 8.84 |
Table 3: Adipocyte Differentiation Activity
This table qualitatively summarizes the effect of the compounds on the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a key cellular process regulated by PPARγ.
| Compound | Compound Type | Effect on 3T3-L1 Differentiation |
| This compound | Putative PPARγ Modulator | Data not publicly available |
| Rosiglitazone | Full Agonist | Induces robust differentiation |
| Pioglitazone | Full Agonist | Induces differentiation |
| Telmisartan | Partial Agonist | Weakly induces or does not induce differentiation |
| GW9662 | Antagonist | Inhibits agonist-induced differentiation |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and aid in the design of new experiments.
Protocol 1: PPARγ Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate PPARγ and induce the expression of a reporter gene (luciferase).
1. Cell Culture and Transfection:
- Culture a suitable mammalian cell line (e.g., HEK293T, HepG2, or COS-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
- Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
2. Compound Treatment:
- 24 hours post-transfection, seed the cells into 96-well plates.
- Prepare serial dilutions of the test compounds and reference compounds (e.g., Rosiglitazone as a full agonist, Telmisartan as a partial agonist) in the appropriate cell culture medium.
- Treat the cells with the compounds for 18-24 hours.
3. Luciferase Activity Measurement:
- Lyse the cells using a suitable lysis buffer.
- Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.
- Measure the Renilla luciferase activity for normalization.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal activation.
Protocol 2: 3T3-L1 Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.
1. Cell Culture and Induction of Differentiation:
- Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.
- Grow the cells to confluence in 6-well or 12-well plates.
- Two days post-confluence (Day 0), induce differentiation by treating the cells with differentiation medium I (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin) containing the test compounds or controls.
- On Day 2, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin) containing the compounds.
- From Day 4 onwards, maintain the cells in DMEM with 10% FBS, changing the medium every two days, until Day 8-10.
2. Oil Red O Staining:
- Wash the differentiated cells with Phosphate-Buffered Saline (PBS).
- Fix the cells with 10% formalin in PBS for at least 1 hour.
- Wash the cells with water and then with 60% isopropanol.
- Stain the cells with a working solution of Oil Red O for 10-20 minutes to visualize the intracellular lipid droplets.
- Wash the cells with water and acquire images using a microscope.
3. Quantification of Lipid Accumulation (Optional):
- After imaging, elute the Oil Red O stain from the cells using 100% isopropanol.
- Measure the absorbance of the eluate at approximately 500-520 nm using a spectrophotometer.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows involved in the validation of this compound's mechanism of action.
Caption: PPARγ Signaling Pathway Activation.
Caption: Luciferase Reporter Assay Workflow.
Caption: 3T3-L1 Adipocyte Differentiation Workflow.
Conclusion
The in vitro validation of this compound's mechanism of action relies on a combination of well-established assays that probe its ability to bind to and activate PPARγ, leading to downstream cellular effects such as adipocyte differentiation. While specific quantitative data for this compound is not yet widely available in the public domain, the comparative framework and detailed protocols provided in this guide offer a robust strategy for its characterization. By comparing its activity profile to that of known full agonists, partial agonists, and antagonists, researchers can effectively position this novel compound within the landscape of PPARγ modulators and advance its potential development as a therapeutic agent.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GW1929, PPARgamma agonist (CAS 196808-24-9) | Abcam [abcam.com]
- 6. GW1929 | PPAR | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of Novel 4-(4-(Trifluoromethyl)phenoxy)benzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and in vivo half-life. Early assessment of metabolic lability is therefore essential in the drug discovery pipeline to guide lead optimization and reduce the likelihood of late-stage failures. This guide provides a comparative overview of standard in vitro methodologies for evaluating the metabolic stability of compounds derived from 4-(4-(trifluoromethyl)phenoxy)benzoic acid, a scaffold of interest in medicinal chemistry. Detailed experimental protocols and data interpretation strategies are presented to aid researchers in designing and executing robust metabolic stability studies.
Introduction to Metabolic Stability Assessment
The liver is the primary site of drug metabolism, where a complex interplay of Phase I and Phase II enzymes biotransforms xenobiotics to facilitate their elimination.[1][2][3][4] In vitro models using liver-derived subcellular fractions or intact cells are widely employed to predict the in vivo metabolic fate of new chemical entities.[4][5][6] The two most common assays, liver microsomal stability and hepatocyte stability, offer distinct advantages and provide complementary information.
-
Liver Microsomal Stability Assay: This assay utilizes the microsomal fraction of liver homogenates, which is rich in cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism.[2][4][7] It is a cost-effective and high-throughput method for assessing a compound's susceptibility to oxidative metabolism.[2]
-
Hepatocyte Stability Assay: This "gold standard" in vitro model uses intact liver cells, containing the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[1][3][4][8] This allows for a more comprehensive assessment of a compound's metabolic fate, including conjugation reactions.[1][3]
The primary output of these assays is the in vitro intrinsic clearance (CLint), which reflects the inherent rate of metabolism of a compound by liver enzymes.[4][9][10] From this value, other important parameters such as the in vitro half-life (t1/2) can be calculated.
Comparative Analysis of In Vitro Metabolic Stability Assays
The choice between liver microsomes and hepatocytes depends on the specific objectives of the study. The following table summarizes the key characteristics of each assay.
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Enzyme Complement | Primarily Phase I (CYP) enzymes.[2][7] Phase II can be studied with cofactor supplementation.[2] | Full complement of Phase I and Phase II enzymes.[1][3][8] |
| Cellular Integrity | Subcellular fraction (endoplasmic reticulum vesicles).[2] | Intact, viable cells.[1] |
| Cofactor Requirements | Requires addition of cofactors like NADPH.[2] | Endogenous cofactors are present.[8] |
| Predictive Power | Good for predicting CYP-mediated clearance. | Considered more predictive of overall in vivo hepatic clearance.[1] |
| Throughput | High-throughput compatible.[11] | Lower throughput than microsomal assays. |
| Cost | Relatively low cost.[2] | More expensive due to cell sourcing and culture. |
| Complexity | Technically simpler to perform.[2] | More complex, requiring cell culture expertise.[12] |
Experimental Protocols
Detailed methodologies for conducting liver microsomal and hepatocyte stability assays are provided below. These protocols can be adapted for the specific this compound derivatives under investigation.
This protocol is designed to determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH.[9]
-
Magnesium chloride (MgCl2)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and positive controls in an appropriate solvent (e.g., DMSO).[9] Further dilute to the desired working concentration in the incubation buffer. The final concentration of the organic solvent in the incubation should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Incubation Mixture Preparation: Prepare a master mix containing liver microsomes, phosphate buffer, and MgCl2. Pre-warm the mixture to 37°C.
-
Initiation of Reaction: Add the test compound to the microsomal mixture and pre-incubate for a short period. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the incubation mixture and transfer it to a separate well containing a cold quenching solution (e.g., acetonitrile with internal standard) to stop the reaction.[2][7]
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.[9]
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[9]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / protein concentration) .[1]
This protocol assesses the metabolic stability of a test compound in a more physiologically relevant system of intact liver cells.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium (e.g., Williams' Medium E) and supplements
-
Collagen-coated plates
-
Test compounds and positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
Acetonitrile or other suitable organic solvent for cell lysis and reaction termination
-
Internal standard for analytical quantification
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Hepatocyte Plating: Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Compound Preparation: Prepare stock solutions of test compounds and positive controls in a suitable solvent. Dilute to the final working concentration in the culture medium.
-
Incubation: Remove the plating medium from the cells and add the medium containing the test compound. Incubate the plates at 37°C in a humidified incubator.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile with internal standard) to the wells.[8]
-
Sample Processing: Scrape the cells and transfer the entire well content to a new plate. Centrifuge to pellet cell debris.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[8]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (µL/min/10^6 cells) = (0.693 / t1/2) x (incubation volume / number of cells) .[13]
Visualizing Experimental Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the liver microsomal and hepatocyte stability assays.
Caption: Workflow for the liver microsomal stability assay.
Caption: Workflow for the hepatocyte stability assay.
Considerations for this compound Derivatives
-
Trifluoromethyl Group: The trifluoromethyl group is generally considered to be metabolically stable and can block metabolism at the position it is attached to.[14] However, its strong electron-withdrawing nature can influence the metabolism of adjacent positions.
-
Phenoxy and Benzoic Acid Moieties: These aromatic rings are potential sites for hydroxylation by CYP enzymes. The carboxylic acid group may undergo Phase II conjugation reactions, such as glucuronidation.[15]
-
Potential for Acyl Glucuronide Formation: Carboxylic acid-containing drugs can form reactive acyl glucuronide metabolites, which have been associated with idiosyncratic drug toxicity.[15] The hepatocyte stability assay would be more suitable for investigating this potential liability.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. By employing the standardized in vitro assays detailed in this guide, researchers can effectively characterize the metabolic profile of novel this compound derivatives. A systematic approach, beginning with high-throughput microsomal stability screening and progressing to more comprehensive hepatocyte-based assays for promising candidates, will enable the selection of compounds with favorable pharmacokinetic properties for further development. The integration of these assays early in the discovery process is crucial for mitigating the risk of costly late-stage failures due to metabolic liabilities.
References
- 1. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 12. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 13. protocols.io [protocols.io]
- 14. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
in vivo studies of drug candidates synthesized using 4-(4-(trifluoromethyl)phenoxy)benzoic acid
For researchers and drug development professionals, the quest for potent and selective anti-inflammatory agents with favorable in vivo efficacy is a continuous endeavor. This guide provides a comparative overview of the in vivo performance of MF-766, a selective prostaglandin E2 receptor 4 (EP4) antagonist, in a preclinical model of inflammatory arthritis. While direct synthesis from 4-(4-(trifluoromethyl)phenoxy)benzoic acid was not identified in the surveyed literature, MF-766 incorporates a key structural element, a 4-(trifluoromethyl)benzyl group, making it a relevant subject for this analysis. Its performance is contrasted with the established non-steroidal anti-inflammatory drug (NSAID), celecoxib.
The development of novel therapeutics for inflammatory conditions like rheumatoid arthritis hinges on demonstrating significant efficacy in relevant animal models. The adjuvant-induced arthritis (AIA) model in rats is a widely accepted standard for evaluating the in vivo potential of anti-inflammatory compounds. MF-766 has been reported to exhibit "unprecedented in vivo potency in the rat AIA model," highlighting its potential as a therapeutic candidate.[1]
Comparative Efficacy in the Rat Adjuvant-Induced Arthritis (AIA) Model
The primary measure of efficacy in the AIA model is the reduction of paw swelling (edema), a direct indicator of the inflammatory response. While specific quantitative data for a dose-response study of MF-766 in the rat AIA model is not publicly available in the reviewed literature, its potent anti-inflammatory effects have been noted.[1] For a comprehensive comparison, this guide utilizes available data for celecoxib, a selective COX-2 inhibitor, to provide a benchmark for anti-inflammatory activity in the same preclinical model.
Table 1: Effect of Oral Administration on Paw Edema in the Rat AIA Model
| Treatment | Dose (mg/kg) | Route of Administration | Paw Volume Reduction (%) | Study Day | Reference |
| MF-766 | Data not available | Oral | Potent reduction reported | Not specified | [1] |
| Celecoxib | 5 | Oral | ~43-45% | 21 | |
| Diclofenac | 3 | Oral | ~43-45% | 21 |
Note: The data for MF-766 is qualitative based on literature descriptions. The celecoxib and diclofenac data are provided as a reference for typical efficacy in this model.
Impact on Inflammatory Mediators
The mechanism of action of anti-inflammatory drugs often involves the modulation of key signaling pathways and the reduction of pro-inflammatory cytokines. EP4 antagonists like MF-766 are expected to exert their effects by blocking the action of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. This contrasts with COX-2 inhibitors like celecoxib, which act upstream by inhibiting the production of prostaglandins.
Table 2: Effect on Plasma Cytokine Levels in the Rat AIA Model
| Treatment | Dose (mg/kg) | IL-6 Inhibition (%) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | Reference |
| MF-766 | Data not available | Not reported | Not reported | Not reported | |
| Celecoxib | 5 | ~56% | ~74% | ~63% | |
| Diclofenac | 3 | ~43% | ~48% | ~66% |
Note: Specific data on the effect of MF-766 on these cytokines in the rat AIA model is not available in the reviewed literature. The data for celecoxib and diclofenac are provided for comparative context.
Pharmacokinetic Profile
A favorable pharmacokinetic profile is crucial for the successful clinical translation of a drug candidate. This includes parameters such as bioavailability, half-life, and clearance.
Table 3: Pharmacokinetic Parameters in Preclinical Species
| Compound | Species | Dose (mg/kg) | Route | Bioavailability (F%) | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Reference |
| MF-766 | Rat | Not specified | Oral | Good | Not specified | Not specified | [1] |
| MF-766 | Dog | Not specified | Oral | Good | Not specified | Not specified | [1] |
| Celecoxib | Rat | Not specified | Oral | ~59% | 2.8 ± 0.7 | Not specified |
Note: The pharmacokinetic data for MF-766 is described qualitatively in the literature. More detailed quantitative parameters were not found in the reviewed sources.
Experimental Protocols
A clear understanding of the experimental methodology is essential for the interpretation and replication of in vivo studies.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established method for inducing a robust and reproducible inflammatory arthritis in rats, sharing some pathological features with human rheumatoid arthritis.
Induction of Arthritis:
-
Adjuvant Preparation: A suspension of Mycobacterium tuberculosis in mineral oil (Freund's Complete Adjuvant) is used.
-
Administration: A single intradermal injection of the adjuvant is administered into the paw or the base of the tail of the rat.
-
Disease Development: The onset of arthritis is typically observed around day 10-12 post-injection, with peak inflammation occurring between days 15 and 21.
Assessment of Arthritis:
-
Paw Volume: Paw swelling is measured using a plethysmometer at regular intervals. The percentage reduction in paw volume in treated animals compared to a vehicle-treated control group is a primary endpoint.
-
Clinical Scoring: A visual scoring system is often used to assess the severity of arthritis in each paw, based on erythema, swelling, and joint deformity.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood samples are collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or other immunoassays.
Drug Administration:
-
Test compounds (e.g., MF-766, celecoxib) are typically administered orally once or twice daily, starting before or after the onset of clinical signs of arthritis, depending on the study design (prophylactic or therapeutic).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating anti-inflammatory drug candidates.
Conclusion
Based on the available preclinical information, MF-766 demonstrates significant promise as a potent anti-inflammatory agent, specifically targeting the EP4 receptor. While a direct quantitative comparison with celecoxib in the rat AIA model is limited by the lack of publicly available data for MF-766, its reported high potency suggests it could offer a valuable therapeutic alternative. The distinct mechanisms of action, with MF-766 acting as a receptor antagonist and celecoxib as an enzyme inhibitor, provide different approaches to mitigating inflammation. Further publication of detailed in vivo studies for MF-766 will be crucial for a more definitive comparison and to fully elucidate its therapeutic potential for inflammatory diseases.
References
Performance Benchmarks of 4-(4-(Trifluoromethyl)phenoxy)benzoic Acid-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of aromatic polyamides derived from monomers structurally related to 4-(4-(trifluoromethyl)phenoxy)benzoic acid. The inclusion of the trifluoromethyl (-CF3) group in the polymer backbone has been shown to significantly enhance key properties, making these materials promising candidates for advanced applications, including specialty membranes, optical devices, and drug delivery systems. This document summarizes key performance data from recent studies and provides detailed experimental protocols for their evaluation.
The Advantage of Trifluoromethyl-Containing Aromatic Polyamides
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical stability. However, their applications can be limited by poor solubility, which complicates processing. The strategic incorporation of bulky and electron-withdrawing trifluoromethyl (-CF3) groups into the polymer structure addresses this limitation. This modification disrupts the close packing of polymer chains, thereby improving solubility in organic solvents without compromising the desirable thermal and mechanical properties.[1] Furthermore, the C-F bond's high strength contributes to the overall stability of the polymer.[2]
Comparative Performance Data
The following tables summarize the key performance indicators of various aromatic polyamides containing trifluoromethyl groups, providing a benchmark for their capabilities.
Table 1: Thermal Properties
| Polymer ID | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) in N2 | 10% Weight Loss Temperature (T10) (°C) in N2 | Char Yield at 700°C (%) in N2 |
| PA-1 | 334 | 465 | - | - |
| PA-2 | 310 | 451 | - | - |
| PAI Series | 259-317 | - | >485 | >50 |
| Fluorinated PAIs | 242-279 | - | >500 | - |
| TPPI50 (Fluorinated PI) | 402 | 563 | - | - |
Data sourced from multiple studies for comparison of polymers with trifluoromethyl groups.[2][3][4][5]
Table 2: Mechanical Properties
| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| PAI Series | 87-135 | 8-22 | 2.0-3.0 |
| Fluorinated PAIs | 90-113 | 8-15 | 2.0-2.9 |
| TPPI50 (Fluorinated PI) | 232.73 | 26.26 | 5.53 |
| Fluorine-containing Polyamides | up to 115 | 6-9 | 2.7-3.2 |
Table 3: Solubility
| Polymer ID | NMP | DMAc | DMF | DMSO | Pyridine | THF |
| PA-1 | + | + | + | + | +/- | - |
| PA-2 | + | + | + | + | + | - |
| PAI Series | + | + | + | - | +/- | - |
| Fluorinated PAIs | + | + | + | + | +/- | +/- |
(+) Soluble; (+/-) Partially Soluble; (-) Insoluble. NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide; DMF: N,N-Dimethylformamide; DMSO: Dimethyl sulfoxide; Pyridine; THF: Tetrahydrofuran. Solubility is a key advantage of incorporating trifluoromethyl groups, with many of these polymers dissolving in common organic solvents.[2][3][4][6]
Table 4: Optical Properties
| Polymer ID | Cut-off Wavelength (nm) | Transparency at 550 nm (%) | Refractive Index (at 633 nm) |
| PA Series | 337-367 | 88-90 | 1.5333-1.5833 |
| FHPIs | <353 | 86-88 | 1.4721-1.5644 (at 650 nm) |
| Fluorinated PAIs | - | - | 1.57-1.59 |
The inclusion of trifluoromethyl groups leads to polymers with high optical transparency and low color, which is advantageous for optical applications.[2][3][4][7][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer properties. Below are outlines of the key experimental procedures.
Polymer Synthesis: Direct Polycondensation
A common method for synthesizing these aromatic polyamides is direct polycondensation.
-
Monomer Preparation : A diamine monomer containing trifluoromethyl groups is dissolved in a polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP), along with a dicarboxylic acid.
-
Condensing Agent : A condensing agent, typically a combination of triphenyl phosphite and pyridine, is added to the reaction mixture.
-
Polymerization : The mixture is heated to facilitate the polycondensation reaction, forming the polyamide.
-
Purification : The resulting polymer is precipitated in a non-solvent like methanol, washed thoroughly, and dried under vacuum.
Thermal Analysis
-
Thermogravimetric Analysis (TGA) : TGA is used to determine the thermal stability of the polymers. Samples are heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded. This provides the decomposition temperatures (Td5 and T10).
-
Differential Scanning Calorimetry (DSC) : DSC is employed to measure the glass transition temperature (Tg) of the polymers. The sample is subjected to a controlled temperature program, and the heat flow is measured. The Tg is identified as a change in the baseline of the heat flow curve.
Mechanical Testing
-
Film Preparation : Polymer films are prepared by solution casting, where a polymer solution is poured onto a glass plate and the solvent is slowly evaporated. The resulting film is then dried under vacuum.
-
Tensile Testing : The mechanical properties of the films are measured using a universal testing machine. The tensile strength, elongation at break, and tensile modulus are determined from the stress-strain curve.
Solubility Testing
The solubility of the polymers is qualitatively assessed by dissolving a small amount of the polymer in various organic solvents at room temperature or with gentle heating.
Optical Measurements
-
UV-Vis Spectroscopy : The optical transparency and cut-off wavelength of the polymer films are determined using a UV-Vis spectrophotometer.
-
Refractive Index : The refractive index of the polymer films is measured using a prism coupler or an ellipsometer at a specific wavelength.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of trifluoromethyl-containing aromatic polyamides.
Caption: A generalized workflow from monomer selection to final property evaluation of the synthesized polymers.
References
- 1. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
evaluation of off-target effects of 4-(4-(trifluoromethyl)phenoxy)benzoic acid derivatives
An objective comparison of the off-target effects of novel therapeutic candidates is crucial for their preclinical development. This guide provides a comparative analysis of the off-target profiles of several hypothetical 4-(4-(trifluoromethyl)phenoxy)benzoic acid derivatives. The presented data and methodologies are representative of standard industry practices for evaluating compound selectivity.
Comparative Off-Target Activity
To assess the selectivity of lead compounds, they were screened against a panel of 96 protein kinases at a concentration of 1 µM. The following table summarizes the inhibitory activity of three representative derivatives against their intended target, Kinase A, and several prominent off-targets.
Table 1: Inhibitory Activity of Benzoic Acid Derivatives against a Kinase Panel
| Compound ID | Primary Target: Kinase A (IC50, nM) | Off-Target: Kinase B (% Inhibition @ 1µM) | Off-Target: Kinase C (% Inhibition @ 1µM) | Off-Target: Kinase D (% Inhibition @ 1µM) |
| Cpd-001 | 15 | 85 | 45 | 12 |
| Cpd-002 | 22 | 60 | 30 | 8 |
| Cpd-003 | 8 | 25 | 10 | <5 |
IC50 values represent the concentration required for 50% inhibition of the enzyme's activity. Lower values indicate higher potency. Percentage inhibition at a fixed concentration is used for initial screening, with higher values indicating stronger off-target binding.
Experimental Protocols
The following protocol outlines the methodology used for the kinase inhibition assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) for test compounds against a specific kinase and to assess the percentage of inhibition against a broader panel of kinases.
Materials:
-
Recombinant human kinases
-
ATP (Adenosine triphosphate)
-
Substrate peptide (specific to each kinase)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO, typically starting from 10 mM. These are then further diluted in the assay buffer to achieve the final desired concentrations.
-
Assay Plate Setup: 5 µL of the diluted compound solution is added to the wells of a 384-well plate. Control wells contain DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).
-
Enzyme and Substrate Addition: 10 µL of a solution containing the kinase and its specific substrate peptide is added to each well. The plate is then incubated for 10 minutes at room temperature.
-
Reaction Initiation: 10 µL of an ATP solution is added to all wells to start the kinase reaction. The final ATP concentration is typically set at its Km value for each specific kinase. The plate is incubated for 1 hour at 30°C.
-
Signal Detection: After incubation, 25 µL of the Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal. The plate is incubated for another 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The luminescent signal is inversely proportional to the amount of kinase activity.
-
Data Analysis: The raw data is converted to percentage inhibition relative to the controls. For IC50 determination, the percentage inhibition is plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve.
Visualizing Potential Off-Target Effects
The following diagrams illustrate the potential impact of off-target activity and the workflow for its assessment.
Caption: Impact of off-target inhibition on a signaling cascade.
Caption: Experimental workflow for assessing off-target effects.
A Comparative Guide to the Synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic acid: A Cost-Effectiveness Analysis
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-(4-(trifluoromethyl)phenoxy)benzoic acid is a valuable building block in the synthesis of various pharmaceuticals and materials. This guide provides a comparative analysis of three common synthetic methodologies for its preparation: Ullmann Condensation, Buchwald-Hartwig C-O Coupling, and Nucleophilic Aromatic Substitution (SNAr). The cost-effectiveness of each method is evaluated based on reagent costs, reaction conditions, and typical yields.
Comparative Analysis of Synthetic Routes
A quantitative comparison of the three primary synthetic routes is presented below, offering a clear overview of their respective advantages and disadvantages in terms of yield, cost, and overall efficiency.
| Metric | Ullmann Condensation | Buchwald-Hartwig C-O Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Overall Yield | Moderate to Good (60-85%) | Good to Excellent (75-95%) | Good to Excellent (80-95%) |
| Reaction Time | 12 - 24 hours | 8 - 18 hours | 4 - 12 hours |
| Reaction Temperature | High (120-180 °C) | Moderate to High (80-120 °C) | Moderate (60-120 °C) |
| Starting Materials Cost | Moderate | High | Low to Moderate |
| Catalyst/Ligand Cost | Low to Moderate | High | None |
| Solvent Cost | Moderate | High | Low to Moderate |
| Overall Cost-Effectiveness | Good | Moderate | Excellent |
Detailed Experimental Protocols
The following protocols are representative examples for each synthetic method on a 10 mmol scale.
Method 1: Ullmann Condensation
This classical copper-catalyzed reaction is a well-established method for the formation of diaryl ethers.
Reaction:
4-Iodobenzoic acid + 4-(Trifluoromethyl)phenol --(CuI, L-proline, K₂CO₃, DMSO)--> this compound
Protocol:
To a round-bottom flask is added 4-iodobenzoic acid (2.48 g, 10 mmol), 4-(trifluoromethyl)phenol (1.78 g, 11 mmol), copper(I) iodide (0.19 g, 1 mmol), L-proline (0.23 g, 2 mmol), and potassium carbonate (2.76 g, 20 mmol). The flask is evacuated and backfilled with nitrogen. Anhydrous dimethyl sulfoxide (DMSO) (20 mL) is added, and the mixture is heated to 140 °C for 18 hours. After cooling to room temperature, the reaction mixture is poured into water (100 mL) and acidified with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired product.
Method 2: Buchwald-Hartwig C-O Coupling
This palladium-catalyzed cross-coupling reaction offers a more modern and often higher-yielding alternative to the Ullmann condensation.
Reaction:
4-Bromobenzoic acid + 4-(Trifluoromethyl)phenol --(Pd(OAc)₂, XPhos, K₃PO₄, Toluene)--> this compound
Protocol:
In a glovebox, a Schlenk tube is charged with 4-bromobenzoic acid (2.01 g, 10 mmol), 4-(trifluoromethyl)phenol (1.94 g, 12 mmol), palladium(II) acetate (0.045 g, 0.2 mol%), XPhos (0.19 g, 0.4 mol%), and tripotassium phosphate (4.25 g, 20 mmol). The tube is sealed, removed from the glovebox, and toluene (20 mL) is added via syringe. The mixture is then heated to 110 °C for 12 hours. After cooling, the mixture is diluted with ethyl acetate (50 mL) and washed with 1 M NaOH (2 x 30 mL). The aqueous layers are combined and acidified with concentrated HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield the product.
Method 3: Nucleophilic Aromatic Substitution (SNAr)
This method is highly efficient when an electron-withdrawing group activates the aryl halide, making it susceptible to nucleophilic attack.
Reaction:
4-Fluorobenzoic acid + 4-(Trifluoromethyl)phenol --(K₂CO₃, DMF)--> this compound
Protocol:
A mixture of 4-fluorobenzoic acid (1.40 g, 10 mmol), 4-(trifluoromethyl)phenol (1.78 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol) in N,N-dimethylformamide (DMF) (20 mL) is heated to 100 °C for 8 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-water (100 mL). The solution is then acidified with 1 M HCl. The precipitate formed is filtered, washed thoroughly with water, and dried under vacuum to give the final product.
Cost-Effectiveness Comparison Workflow
The following diagram illustrates the decision-making process for selecting the most cost-effective synthetic route.
Caption: Comparative workflow for the synthesis of this compound.
Conclusion
While all three methods provide viable routes to this compound, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out as the most cost-effective approach for large-scale synthesis due to its use of inexpensive starting materials and reagents, milder reaction conditions, and high yields. The Buchwald-Hartwig coupling, despite its high efficiency, is hampered by the high cost of the palladium catalyst and phosphine ligand. The Ullmann condensation offers a balance between cost and performance but generally requires harsher conditions and may result in lower yields compared to the other methods. For laboratory-scale synthesis where cost is less of a concern, the Buchwald-Hartwig reaction may be preferred for its reliability and broad substrate scope. However, for industrial applications, optimizing the SNAr reaction would likely provide the most economical pathway to the target molecule.
Safety Operating Guide
Proper Disposal of 4-(4-(Trifluoromethyl)phenoxy)benzoic Acid: A Step-by-Step Guide
For immediate reference, treat 4-(4-(Trifluoromethyl)phenoxy)benzoic acid as hazardous chemical waste. All disposal procedures must comply with local, regional, and national regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides a comprehensive operational and disposal plan for this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safety and environmental protection.
Immediate Safety and Handling for Disposal
Before initiating the disposal process, it is crucial to wear the appropriate Personal Protective Equipment (PPE). This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
| Personal Protective Equipment (PPE) for Disposal |
| Eye/Face Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved waste disposal company.[2][3][4][5] Do not discharge into drains or the environment.[1][6][3]
1. Waste Identification and Segregation:
-
Clearly label the waste container with the full chemical name: "this compound" and the associated hazards.
-
Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][5]
2. Packaging for Disposal:
-
Ensure the waste is in a sealed, chemically compatible container to prevent leaks or spills.
-
For solid waste, sweep up and shovel into a suitable container for disposal.[7] Avoid generating dust.[6]
3. Spill Management during Disposal Preparation:
-
In the event of a spill, evacuate non-essential personnel.
-
Wearing the appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or shovel the material into a designated hazardous waste container.[6][5]
-
For liquid solutions, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.
-
Prevent the spilled material from entering drains or waterways.[1][3]
4. Arranging for Professional Disposal:
-
Contact your institution’s EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all instructions provided by the waste disposal company regarding containerization and labeling.
5. Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal, in accordance with regulatory requirements.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 4-(4-(Trifluoromethyl)phenoxy)benzoic acid
This guide provides critical safety, handling, and disposal protocols for 4-(4-(Trifluoromethyl)phenoxy)benzoic acid, designed for laboratory professionals. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling due to its potential health effects. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]
Hazard Classification Table
| Hazard Classification | Category | Description |
|---|---|---|
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[2][3][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection, combining engineering controls and appropriate PPE, is mandatory when handling this compound. PPE should be viewed as the final barrier to exposure after engineering controls have been implemented.[5]
Required PPE for Handling this compound
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Engineering Controls | Chemical Fume Hood | All weighing and handling of the solid compound or solutions should be performed inside a certified chemical fume hood to minimize inhalation of dust or vapors.[6][7] |
| Eye and Face Protection | Chemical safety goggles | Protects eyes from dust particles and potential splashes.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9] |
| Hand Protection | Nitrile, powder-free gloves | Provides a barrier against skin contact.[9] Gloves must be inspected before use and changed every 30-60 minutes or immediately if contaminated or damaged.[5] Use proper glove removal technique to avoid skin contact.[3] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | A lab coat should be worn to protect skin and clothing.[7][10] Ensure there is no exposed skin on the legs or feet. |
| Respiratory Protection | NIOSH-approved N95 respirator (or higher) | Required when handling the powder outside of a fume hood or when dust generation is unavoidable.[5][10] Surgical masks offer little to no protection from chemical dust.[5] |
Operational Plan: Step-by-Step Handling Workflow
The following workflow outlines the key steps for safely handling this compound from receipt to storage.
Caption: Standard workflow for handling this compound.
Disposal Plan
Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure laboratory safety. As a fluorinated organic compound, this compound must be treated as halogenated organic waste.[7][11]
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this waste with non-halogenated organic waste, acids, or bases.[11][12]
-
Container: Collect all waste containing this substance (including contaminated solids like paper towels or gloves) in a designated, properly sealed, and clearly labeled "Halogenated Organic Waste" container.[6][7]
-
Labeling: The waste container label must be affixed before the first drop of waste is added.[6] The label must clearly state "Halogenated Organic Waste" and list all chemical constituents by their full names.[6]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[6] Ensure the container is kept closed except when adding waste.[6]
-
Arrangement for Pickup: Follow your institution's specific procedures for having the full waste container removed by environmental health and safety personnel. Do not allow waste to accumulate.[6]
-
Never pour this chemical or its waste down the drain. [3][7]
Emergency Spill Response
In the event of a spill, a quick and safe response is critical. The following flowchart outlines the necessary steps.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. aplng.com.au [aplng.com.au]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pppmag.com [pppmag.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. hazmatschool.com [hazmatschool.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. nspcoatings.co.uk [nspcoatings.co.uk]
- 11. bucknell.edu [bucknell.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

